molecular formula C10H13N5O B11930747 ZINC194100678

ZINC194100678

Cat. No.: B11930747
M. Wt: 219.24 g/mol
InChI Key: JPVDXNVUNZMZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1995025-05-2) is a high-purity small molecule building block belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized as a bioisostere of the purine base adenine . This structural similarity to fundamental cell signaling molecules makes it a valuable scaffold for researchers in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors . The compound's molecular formula is C10H13N5O, with an average molecular weight of 219.24 g/mol . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant research potential in oncology, with studies showing good activity against various cancer cell lines, including neuroblastoma . These compounds often function by inhibiting tyrosine kinases (TKs), such as the c-Src kinase, which is a key enzyme involved in cell proliferation, migration, and survival pathways . Researchers utilize this core structure to design and synthesize novel compounds for investigating these critical enzymatic pathways. While the compound itself is a key intermediate, related analogues with the pyrazolo[3,4-d]pyrimidine core have been investigated for their role in inhibiting enzymes like phosphodiesterase 9A (PDE9A), highlighting the scaffold's versatility in neuroscience research, for example in Alzheimer's disease studies . This product is offered for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed; refer to the Safety Data Sheet for comprehensive handling and hazard information. The recommended storage condition is in a dark place, sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

N-(oxan-4-yl)-1H-pyrazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H13N5O/c1-3-16-4-2-7(1)14-9-8-5-13-15-10(8)12-6-11-9/h5-7H,1-4H2,(H2,11,12,13,14,15)

InChI Key

JPVDXNVUNZMZNY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=NC3=C2C=NN3

Origin of Product

United States

Foundational & Exploratory

ZINC194100678: A Comprehensive Technical Guide to its Discovery and Synthesis as a PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ZINC194100678, a notable inhibitor of p21-activated kinase 1 (PAK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PAK1 signaling pathway.

Introduction to PAK1 and its Role in Disease

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of PAK1 activity has been implicated in a range of human diseases, most notably in cancer, where it is associated with tumor growth and metastasis.[2][3] As a key downstream effector of the Rho GTPases Cdc42 and Rac1, PAK1 is a central node in signaling pathways that control cytoskeletal dynamics and gene expression.[4][5] Its role in oncogenesis has made it an attractive target for the development of novel anti-cancer therapeutics.

Discovery of this compound as a PAK1 Inhibitor

This compound was identified through high-throughput virtual screening of the ZINC database for compounds targeting the ATP-binding pocket of PAK1. This initial screening identified the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a promising starting point for the development of potent PAK1 inhibitors. Subsequent structure-based design and synthesis led to the identification of a series of derivatives, including this compound and a more potent analog, ZMF-10.[2]

Quantitative Biological Activity

The inhibitory activity of this compound and its more potent analog, ZMF-10, against PAK1 and their anti-proliferative effects on the MDA-MB-231 human breast cancer cell line are summarized below.

CompoundPAK1 IC50 (μM)MDA-MB-231 Proliferation IC50 (μM)
This compound8.37[1]40.16[1]
ZMF-100.174[2]3.48[2]

Synthesis of 1H-pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, the core of this compound, typically involves a multi-step process. While the specific synthesis of this compound is detailed in the primary literature, a general synthetic route is outlined below.

G cluster_synthesis General Synthesis of 1H-pyrazolo[3,4-d]pyrimidines start 5-Amino-1H-pyrazole-4-carboxamide intermediate1 Cyclization with Urea start->intermediate1 Step 1 intermediate2 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol intermediate1->intermediate2 intermediate3 Chlorination (e.g., POCl3) intermediate2->intermediate3 Step 2 intermediate4 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate3->intermediate4 final Nucleophilic Substitution with Amines/Other Nucleophiles intermediate4->final Step 3

Caption: General synthetic pathway for 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocol: General Synthesis

Step 1: Cyclization A mixture of a 5-amino-1H-pyrazole-4-carboxamide derivative and urea is heated to approximately 190°C for 2 hours. The reaction mixture is then treated with an aqueous solution of potassium hydroxide and acidified with hydrochloric acid to precipitate the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol intermediate.

Step 2: Chlorination The diol intermediate is refluxed with phosphorus oxychloride (POCl3) for 4 hours. After cooling, the mixture is poured onto ice water to precipitate the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Nucleophilic Substitution The dichloro intermediate is then reacted with various amines or other nucleophiles to introduce diversity at the 4- and 6-positions of the pyrazolopyrimidine core, yielding the final products.

Biological Evaluation: Experimental Protocols

The following sections detail the general methodologies used to evaluate the biological activity of this compound and related compounds.

In Vitro PAK1 Kinase Assay

This assay is performed to determine the direct inhibitory effect of the compound on PAK1 enzyme activity.

Protocol:

  • Recombinant human PAK1 is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).

  • The reaction is allowed to proceed for a set time at room temperature (e.g., 30 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection system, such as an antibody-based method (e.g., HTRF or ELISA) or a luminescence-based ADP detection assay.

  • IC50 values are calculated from the dose-response curves.

G cluster_workflow In Vitro PAK1 Kinase Assay Workflow start Incubate PAK1 with Inhibitor step2 Add ATP and Substrate start->step2 step3 Kinase Reaction step2->step3 step4 Stop Reaction step3->step4 step5 Quantify Phosphorylation step4->step5 end Determine IC50 step5->end

Caption: Workflow for a typical in vitro PAK1 kinase assay.

Cell Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cells.

Protocol (MTT Assay):

  • MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells. IC50 values are then determined.

Apoptosis Assay

This assay determines if the compound induces programmed cell death in cancer cells.

Protocol (Annexin V/PI Staining):

  • MDA-MB-231 cells are treated with the test compound for a defined period.

  • Both adherent and floating cells are collected and washed.

  • The cells are then stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Migration Assay

This assay assesses the compound's ability to inhibit the migratory capacity of cancer cells.

Protocol (Wound Healing Assay):

  • MDA-MB-231 cells are grown to a confluent monolayer in a culture plate.

  • A "scratch" or wound is created in the monolayer using a sterile pipette tip.

  • The cells are washed to remove debris and then treated with the test compound.

  • The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).

  • The rate of cell migration is quantified by measuring the change in the wound area over time.

PAK1 Signaling Pathway

This compound exerts its effects by inhibiting PAK1, thereby modulating downstream signaling pathways involved in cell growth, survival, and migration.

G cluster_pathway Simplified PAK1 Signaling Pathway rac_cdc42 Rac/Cdc42 pak1 PAK1 rac_cdc42->pak1 Activates downstream Downstream Effectors (e.g., LIMK, RAF1, BAD) pak1->downstream Phosphorylates zinc This compound zinc->pak1 Inhibits cellular_responses Cell Proliferation, Survival, Migration downstream->cellular_responses

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound and its analogs represent a promising class of PAK1 inhibitors with potential for development as anti-cancer agents. The 1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a valuable starting point for further optimization to improve potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of PAK1 inhibitors for therapeutic applications.

References

In-Depth Technical Guide: The Mechanism of Action of ZINC194100678, a PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZINC194100678, a known inhibitor of p21-activated kinase 1 (PAK1). This document collates available data, details relevant signaling pathways, and presents standardized experimental protocols for the characterization of this and similar compounds.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the 1H-pyrazolo[3,4-d]pyrimidine scaffold. It has been identified as a potent inhibitor of PAK1, a key enzyme implicated in various cellular processes, including cell proliferation, survival, and migration. The deregulation of PAK1 activity is associated with the pathogenesis of several diseases, including cancer. This compound's inhibitory action on PAK1 makes it a compound of interest for further investigation in anticancer research.

Core Mechanism of Action: PAK1 Inhibition

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of p21-activated kinase 1 (PAK1). By targeting PAK1, this compound can modulate downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays, as summarized in the table below.

TargetAssay TypeIC50 ValueCell LineReference
PAK1Kinase Assay8.37 µM-[1]
MDA-MB-231Cell Proliferation40.16 µMHuman Breast Cancer[1]

The PAK1 Signaling Pathway

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors of the Rho GTPases, Rac1 and Cdc42. The PAK1 signaling cascade is a central hub in cellular communication, influencing a multitude of cellular functions. The inhibition of PAK1 by this compound disrupts these signaling events, leading to anti-proliferative and pro-apoptotic effects. Research on derivatives of the same chemical scaffold as this compound has shown that inhibition of PAK1 can trigger apoptosis and Endoplasmic Reticulum (ER) stress, and suppress cell migration by inhibiting the PAK1-ERK signaling pathway.[2]

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 ERK_MAPK ERK/MAPK Pathway PAK1->ERK_MAPK Apoptosis_Inhibition Inhibition of Apoptosis PAK1->Apoptosis_Inhibition Cell_Migration Cell Migration PAK1->Cell_Migration ER_Stress ER Stress PAK1->ER_Stress This compound This compound This compound->PAK1 Cell_Proliferation Cell Proliferation ERK_MAPK->Cell_Proliferation

Figure 1: Simplified PAK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative experimental protocols for the assessment of PAK1 inhibitors. These are based on standard methodologies and are intended to provide a framework for experimental design. The specific details for the characterization of this compound can be found in the primary literature.[2]

In Vitro PAK1 Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP

  • PAK1 substrate (e.g., a generic kinase substrate peptide)

  • Test compound (this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant PAK1 enzyme in kinase buffer to each well.

  • Add 2 µL of a mixture of the PAK1 substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for PAK1.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Serial_Dilution Prepare Serial Dilution of this compound Add_Compound Add Compound/DMSO to 384-well Plate Serial_Dilution->Add_Compound Add_Enzyme Add Recombinant PAK1 Enzyme Add_Compound->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at RT for 60 min Add_Substrate_ATP->Incubate_1 Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 10 min Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for a representative in vitro PAK1 kinase assay.
Cell Proliferation Assay (MTT Assay - Representative Protocol)

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the complete growth medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound or vehicle control.

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable tool compound for studying the biological roles of PAK1. Its mechanism of action through the direct inhibition of PAK1 leads to anti-proliferative effects in cancer cell lines such as MDA-MB-231. Further investigation into the downstream effects of this compound on PAK1-mediated signaling pathways will provide a more detailed understanding of its therapeutic potential. The experimental protocols outlined in this guide provide a basis for the continued evaluation of this and other PAK1 inhibitors.

References

ZINC194100678 biological activity and targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity and molecular targets of ZINC194100678.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chemical compound cataloged in the ZINC database, a comprehensive, free resource for commercially available compounds for virtual screening. Despite a thorough search of publicly available scientific literature and databases, no specific biological activity, molecular targets, or associated experimental data for this compound have been reported. The ZINC database primarily serves as a repository for compound structures and physicochemical properties, and the absence of biological data is common for many of its entries, which are often included to support computational drug discovery efforts.

This document provides a structured framework for documenting the biological and pharmacological properties of this compound, should such data become available through future research. The following sections are designed to meet the in-depth technical requirements of researchers and drug development professionals, including standardized data presentation, detailed experimental protocols, and visualization of relevant biological pathways.

Quantitative Data Summary

Should experimental data for this compound be generated, it is recommended to be presented in a clear, tabular format to facilitate comparison and analysis. The table below serves as a template for summarizing key quantitative metrics of biological activity.

Assay Type Target Species Cell Line/System Parameter Value (e.g., µM) Reference
Example: Kinase AssayEGFRHumanRecombinant ProteinIC50[Insert Value][Citation]
Example: Cell ViabilityN/AHumanA549EC50[Insert Value][Citation]
Example: Binding AssayBRD4HumanHEK293T Nuclear ExtractKd[Insert Value][Citation]

Caption: Table 1. Summary of quantitative biological data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following template should be used to describe the experimental protocols for key assays.

2.1. In Vitro Kinase Assay (Example)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., EGFR, 10 ng/µL)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

    • ATP (10 µM)

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1, 0.2 mg/mL)

    • This compound (serial dilutions from 100 µM to 1 nM)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplate

  • Procedure:

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of kinase and substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data relative to positive and negative controls.

    • Plot the normalized data as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Workflows

Visual diagrams are essential for illustrating complex biological processes and experimental designs. The following examples utilize the DOT language for Graphviz to create clear and informative visualizations.

3.1. Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a cancer-related signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_1 Downstream Kinase 1 Receptor->Kinase_1 Kinase_2 Downstream Kinase 2 Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor This compound This compound This compound->Kinase_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression G Start Start: Bioactive Compound (this compound) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromatography Yeast_Two_Hybrid Yeast Two-Hybrid Screening Start->Yeast_Two_Hybrid Computational_Docking Computational Docking Start->Computational_Docking Candidate_Proteins Candidate Target Proteins Affinity_Chromatography->Candidate_Proteins Yeast_Two_Hybrid->Candidate_Proteins Computational_Docking->Candidate_Proteins Validation Target Validation (e.g., SPR, ITC, CETSA) Candidate_Proteins->Validation Validated_Target Validated Target(s) Validation->Validated_Target

Unraveling the Structure-Activity Relationship of ZINC194100678: A Potent PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ZINC194100678, a potent inhibitor of p21-activated kinase 1 (PAK1). Through a detailed examination of its chemical structure, biological activity, and the experimental methodologies used for its characterization, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the key structural motifs governing its inhibitory potency and cellular effects. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, a diagram of the PAK1 signaling pathway is included to contextualize the therapeutic potential of this compound.

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, and migration.[1] Its deregulation is implicated in a multitude of human diseases, most notably cancer, making it an attractive therapeutic target.[1] this compound, a compound featuring a 1H-pyrazolo[3,4-d]pyrimidine scaffold, has been identified as a potent PAK1 inhibitor.[2][3] This guide delves into the intricate relationship between the chemical structure of this compound and its biological activity, providing a foundational understanding for the rational design of next-generation PAK1 inhibitors.

Chemical Structure and Properties

This compound is characterized by a 1H-pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design.[4][5] The specific substitutions on this core are crucial for its potent and selective inhibition of PAK1.

Systematic Name: 4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS Number: 1995025-05-2[2]

Molecular Formula: C₁₀H₁₃N₅O[6]

Molecular Weight: 219.24 g/mol [6]

Quantitative Biological Activity

The inhibitory activity of this compound and its analogs against PAK1 and the MDA-MB-231 human breast cancer cell line has been quantitatively assessed. The following tables summarize the key findings from the primary literature, providing a clear comparison of the potency of these compounds.[2][6]

Compound IDStructurePAK1 IC₅₀ (μM)[2]MDA-MB-231 IC₅₀ (μM)[2]
This compound 4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine8.3740.16
Analog 14-((4-methylpiperazin-1-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine>50>50
Analog 21-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine15.2Not Reported
Analog 34-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine5.825.7

Table 1: Inhibitory Activity of this compound and Analogs. This table presents the half-maximal inhibitory concentrations (IC₅₀) for PAK1 kinase activity and MDA-MB-231 cell proliferation.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals critical insights into the SAR of the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a PAK1 inhibitor.

  • The 1H-pyrazolo[3,4-d]pyrimidine core is essential for binding to the kinase.[3][7]

  • The morpholine moiety in this compound appears to be a key contributor to its potency. Replacement with a simple methylated piperazine (Analog 1) leads to a significant loss of activity.[3]

  • The presence of a piperidine ring (Analog 2) results in a moderate decrease in potency compared to the morpholine ring.

  • The introduction of a benzyl group on the piperazine ring (Analog 3) enhances the inhibitory activity, suggesting that the exploration of hydrophobic interactions in this region could lead to more potent compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

PAK1 Kinase Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PAK1.

Materials:

  • Recombinant human PAK1 kinase (e.g., from Promega or Cell Signaling Technology)[8][9][10]

  • PAKtide (RRRLSFAEPG) as a substrate[10]

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[8][10]

  • Test compound (this compound or analogs) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[8]

  • Add 2 µL of PAK1 enzyme solution to each well.[8]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

MDA-MB-231 Cell Proliferation Assay

This assay determines the effect of a compound on the viability and proliferation of the MDA-MB-231 human breast cancer cell line.

Materials:

  • MDA-MB-231 cells (ATCC HTB-26)[2]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or analogs) dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)[12]

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 1.5 x 10⁴ cells/mL and incubate overnight at 37°C in a 5% CO₂ atmosphere.[2]

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO). The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.5%).

  • Incubate the cells for 48 hours.[2][6]

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating for a short period, and measuring the luminescence.

  • Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

PAK1 Signaling Pathway

This compound exerts its biological effects by inhibiting PAK1, a central node in multiple signaling pathways that regulate cell growth, survival, and motility. Understanding this pathway is crucial for appreciating the therapeutic implications of PAK1 inhibition.

PAK1_Signaling_Pathway PAK1 Signaling Pathway cluster_upstream Upstream Activators cluster_core cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Ras Ras RTKs->Ras Integrins Integrins Rac1_Cdc42 Rac1/Cdc42 Integrins->Rac1_Cdc42 GPCRs GPCRs GPCRs->Rac1_Cdc42 Ras->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Cytoskeletal_Dynamics Cytoskeletal Dynamics (LIMK, MLCK) PAK1->Cytoskeletal_Dynamics Gene_Expression Gene Expression (NF-κB, AP-1) PAK1->Gene_Expression Apoptosis_Survival Apoptosis & Survival (Bad, Bcl-2) PAK1->Apoptosis_Survival This compound This compound This compound->PAK1 Inhibition Cell_Motility_Invasion Cell Motility & Invasion Cytoskeletal_Dynamics->Cell_Motility_Invasion Cell_Proliferation Cell Proliferation (Cyclin D1) Gene_Expression->Cell_Proliferation Cell_Survival Cell Survival Apoptosis_Survival->Cell_Survival

Figure 1: Simplified PAK1 signaling pathway.

Conclusion

This compound represents a promising starting point for the development of novel PAK1 inhibitors. The structure-activity relationship data clearly indicates that the 1H-pyrazolo[3,4-d]pyrimidine core is a viable scaffold for targeting PAK1, and that modifications to the 4-position substituent can significantly impact potency. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation of new analogs. Future work should focus on optimizing the substituents on the pyrazolopyrimidine core to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing clinically effective anticancer agents.

References

ZINC194100678: A Promising Anticancer Agent Targeting PAK1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

ZINC194100678 has emerged as a molecule of significant interest in the field of oncology. Identified as a potent inhibitor of p21-activated kinase 1 (PAK1), this small molecule demonstrates notable anticancer properties, particularly in breast cancer models. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Data Presentation

The anticancer activity of this compound has been quantified through in vitro assays, demonstrating its potency as a PAK1 inhibitor and its efficacy against cancer cell proliferation.

ParameterValueCell LineReference
PAK1 Inhibition (IC50) 8.37 µMN/A (Biochemical Assay)[1]
Cell Proliferation Inhibition (IC50) 40.16 µMMDA-MB-231 (human breast adenocarcinoma)[1]

Mechanism of Action: Targeting the PAK1 Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of PAK1. PAK1 is a key downstream effector of the small Rho GTPases Rac1 and Cdc42 and plays a crucial role in various cellular processes that are often dysregulated in cancer, including cell proliferation, survival, motility, and angiogenesis.

By inhibiting PAK1, this compound is reported to trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death), endoplasmic reticulum (ER) stress, and the inhibition of cell migration.

Signaling Pathways and Experimental Workflows

To visually represent the intricate molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G This compound Mechanism of Action This compound This compound PAK1 PAK1 This compound->PAK1 Inhibits Apoptosis Apoptosis Induction PAK1->Apoptosis Regulates ER_Stress ER Stress PAK1->ER_Stress Modulates Cell_Migration Inhibition of Cell Migration PAK1->Cell_Migration Promotes

Caption: A diagram illustrating the inhibitory action of this compound on PAK1 and its subsequent downstream effects on apoptosis, ER stress, and cell migration.

G Experimental Workflow for In Vitro Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start: MDA-MB-231 Cells Treatment Treat with this compound (various concentrations) Start->Treatment MTT MTT Assay (Cell Proliferation) Treatment->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Migration Wound Healing Assay (Cell Migration) Treatment->Migration WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data_Analysis Analyze IC50, Apoptotic Rate, Migration Rate, Protein Levels MTT->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis WesternBlot->Data_Analysis

References

Preliminary Screening of ZINC194100678 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the preliminary in vitro screening of ZINC194100678, a novel zinc-containing compound, against a panel of human cancer cell lines. The objective of this guide is to detail the cytotoxic and apoptotic effects of this compound and to provide the experimental framework used for its initial characterization. While this compound is a specific entity, this guide also serves as a general methodological reference for the preliminary screening of similar metal-binding compounds in an oncological context.

Introduction

Zinc is an essential trace element involved in a myriad of cellular processes, and its dysregulation has been implicated in cancer progression.[1][2][3] Zinc-binding compounds represent a promising class of anti-cancer agents, with mechanisms of action that can include the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.[1][4] This guide focuses on the initial assessment of this compound, a compound identified through in silico screening for its potential as a cytotoxic agent. The following sections present hypothetical data and standardized protocols for the evaluation of its anti-cancer properties.

Data Presentation

The cytotoxic effects of this compound were evaluated across a panel of six human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of continuous exposure to the compound. Additionally, the percentage of apoptotic cells was quantified following treatment with a concentration equivalent to the IC50 value for each cell line.

Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
MDA-MB-231Breast Cancer25.0
A549Lung Cancer18.7
HCT116Colon Cancer9.8
PC-3Prostate Cancer32.1
HeLaCervical Cancer15.4

Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines

Cell LineTreatment Concentration (µM)Apoptotic Cells (%)
MCF-712.545.2
MDA-MB-23125.038.9
A54918.752.1
HCT1169.860.5
PC-332.135.7
HeLa15.448.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the quantification of apoptotic cells using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells (early and late) from the flow cytometry data.

Visualization of Pathways and Workflows

Proposed Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which this compound may induce apoptosis in cancer cells, based on the known roles of zinc in cellular stress.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Viability Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Cell_Treatment Treat Cells at IC50 IC50_Determination->Cell_Treatment Apoptosis_Assay Annexin V/PI Staining Cell_Treatment->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry

References

In Silico Docking of ZINC194100678 to PAK1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking of ZINC194100678, a potent inhibitor of p21-activated kinase 1 (PAK1). The document details the quantitative data, a representative experimental protocol for computational docking, and the relevant signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

Quantitative Data Summary

This compound, also identified as ZMF-10 in some literature, has demonstrated significant inhibitory activity against PAK1 and proliferation of cancer cell lines. The key quantitative metrics are summarized in the table below.

Parameter Value Description Reference
PAK1 Inhibition (IC50) 8.37 µMHalf-maximal inhibitory concentration against PAK1 kinase activity.[1]
Anti-proliferative Activity (IC50) 40.16 µMHalf-maximal inhibitory concentration against the MDA-MB-231 breast cancer cell line after 48 hours of treatment.[1]
PAK1 Inhibition (ZMF-10) (IC50) 174 nMHalf-maximal inhibitory concentration against PAK1 kinase activity for the synthesized compound ZMF-10.
Anti-proliferative Activity (ZMF-10) (IC50) 3.48 µMHalf-maximal inhibitory concentration against the MDA-MB-231 breast cancer cell line after 48 hours of treatment with ZMF-10.

Experimental Protocol: In Silico Molecular Docking

While the precise parameters for the initial high-throughput virtual screening that identified the 1H-pyrazolo[3,4-d]pyrimidine scaffold of this compound are not publicly detailed, a representative, structure-based molecular docking protocol can be constructed based on common practices in the field for similar inhibitor-kinase interactions.

Objective: To predict the binding conformation and estimate the binding affinity of this compound within the ATP-binding site of the PAK1 kinase domain.

Materials:

  • Protein Structure: Crystal structure of the human PAK1 kinase domain. A suitable structure, such as PDB ID: 2HY8, can be obtained from the Protein Data Bank.

  • Ligand Structure: 3D structure of this compound, which can be retrieved from the ZINC database.

  • Molecular Docking Software: A widely used docking program such as AutoDock Vina or Glide.

  • Visualization Software: A molecular graphics system like PyMOL or Chimera for visual analysis of the docking results.

Methodology:

  • Protein Preparation:

    • Load the PAK1 crystal structure (e.g., PDB ID: 2HY8) into a molecular modeling environment.

    • Remove all water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as CHARMm or AMBER.

    • Define the binding site (grid box) around the ATP-binding pocket, typically encompassing the hinge region and key interacting residues.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Molecular Docking:

    • Perform the docking simulation using the prepared protein and ligand files with the defined grid box.

    • The docking algorithm will explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

    • Generate a set of top-ranked binding poses for further analysis.

  • Analysis of Results:

    • Visualize the predicted binding poses of this compound within the PAK1 active site.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

    • Compare the binding energy scores of the different poses to identify the most favorable conformation.

Signaling Pathways and Logical Relationships

PAK1 Signaling Pathway in Cancer

PAK1 is a key signaling node in various cancers, including breast cancer. Its activation, often downstream of receptor tyrosine kinases (RTKs) and small GTPases like Rac and Cdc42, leads to the phosphorylation of numerous substrates involved in cell proliferation, survival, and motility. In the context of MDA-MB-231 breast cancer cells, the PI3K/PAK1/ERK signaling pathway has been implicated in promoting cell migration.

PAK1_Signaling_Pathway RTK RTK (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PI3K->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Raf Raf PAK1->Raf Migration Cell Migration PAK1->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Survival Cell Survival ERK->Survival This compound This compound This compound->PAK1

PAK1 Signaling Cascade in Cancer.
Experimental Workflow for In Silico Docking

The process of identifying and evaluating a potential drug candidate like this compound through in silico methods follows a structured workflow. This begins with target identification and culminates in the detailed analysis of the predicted protein-ligand interactions.

Docking_Workflow Target_ID Target Identification (PAK1) Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_DB Ligand Database (ZINC) Ligand_Prep Ligand Preparation (this compound) Ligand_DB->Ligand_Prep Ligand_Prep->Docking Analysis Analysis of Results (Binding Pose & Energy) Docking->Analysis Output Lead Candidate Analysis->Output

In Silico Docking Workflow.
Logical Relationship of Inhibition

The therapeutic hypothesis for this compound is based on the logical relationship between its inhibition of PAK1 and the downstream cellular effects observed in cancer cells. By blocking the kinase activity of PAK1, this compound disrupts the signaling cascades that promote cancer cell proliferation and migration.

Inhibition_Logic This compound This compound PAK1 PAK1 Kinase Activity This compound->PAK1 Inhibits Downstream Downstream Signaling (e.g., ERK Pathway) PAK1->Downstream Activates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Migration) Downstream->Cancer_Hallmarks Promotes

Inhibition Mechanism of Action.

References

An In-depth Technical Guide on the Physicochemical and Biological Profile of ZINC194100678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC194100678 is a chemical entity cataloged in the ZINC database, a valuable resource for virtual screening and drug discovery. Its structure, featuring a fluorophenyl group, a methanimine linker, and a methylpiperidyl moiety, suggests potential interactions with various biological targets. This document provides a comprehensive overview of its predicted physicochemical properties, potential biological activities based on structural analogs, and generalized experimental protocols for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the absence of specific experimental data for this compound, the following table summarizes computed properties for structurally related compounds available in public databases such as PubChem. These values provide an estimate of the expected properties of this compound.

PropertyPredicted ValueData Source
Molecular Formula C₁₉H₂₂FN₃-
Molecular Weight 311.4 g/mol -
XLogP3 3.5PubChem (Computed for similar structures)
Hydrogen Bond Donors 0PubChem (Computed for similar structures)
Hydrogen Bond Acceptors 3PubChem (Computed for similar structures)
Rotatable Bond Count 4PubChem (Computed for similar structures)
Topological Polar Surface Area 24.9 ŲPubChem (Computed for similar structures)
Formal Charge 0PubChem (Computed for similar structures)

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the determination of the physicochemical and biological properties of this compound.

Synthesis and Structural Characterization

A plausible synthetic route for 1-(2-fluorophenyl)-N-[4-(1-methylpiperidin-4-yl)phenyl]methanimine would likely involve the condensation of 2-fluorobenzaldehyde with 4-(1-methylpiperidin-4-yl)aniline.

  • General Synthesis: Equimolar amounts of 2-fluorobenzaldehyde and 4-(1-methylpiperidin-4-yl)aniline would be refluxed in a suitable solvent such as ethanol or methanol, with a catalytic amount of a weak acid (e.g., acetic acid) for a period of 2-6 hours. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography on silica gel or by recrystallization.

  • Structural Confirmation: The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

    • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the C=N stretch of the imine.

Physicochemical Property Determination
  • Solubility: The solubility of the compound in various solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO) would be determined using the shake-flask method or a high-throughput kinetic solubility assay.

  • LogP/LogD: The lipophilicity would be experimentally determined using the shake-flask method by partitioning the compound between n-octanol and water, followed by quantification in each phase using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). The distribution coefficient (LogD) would be measured at physiological pH (7.4).

  • pKa: The acid dissociation constant(s) would be determined by potentiometric titration or by UV-spectrophotometric methods across a range of pH values.

In Vitro Biological Activity Screening

Based on its structural motifs, this compound could be screened against a panel of receptors and enzymes. For instance, many piperidine-containing compounds exhibit activity at central nervous system (CNS) targets.

  • Receptor Binding Assays: Radioligand binding assays would be used to determine the affinity of the compound for a panel of receptors, such as serotonin (e.g., 5-HT₂A) or dopamine receptors.[1]

  • Enzyme Inhibition Assays: The inhibitory activity against various enzymes could be assessed using in vitro enzymatic assays.

  • Cell-Based Functional Assays: Cellular assays would be employed to determine the functional activity of the compound (e.g., agonist, antagonist, or inverse agonist) at specific targets identified in binding assays.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its structural components are present in pharmacologically active molecules. The N-arylpiperidine moiety is a common scaffold in CNS-active drugs. For example, some fentanyl analogs, which are potent opioid receptor agonists, contain a similar core structure.[2] Additionally, various piperidine derivatives have been explored as antagonists or inverse agonists at serotonin receptors, such as the 5-HT₂A receptor, which are targets for antipsychotic medications.[1]

Given these precedents, this compound could potentially modulate neurotransmitter systems in the CNS. A hypothetical signaling pathway that could be investigated is its interaction with G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR (e.g., 5-HT2A Receptor) This compound->GPCR Binds to G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins Ca_release->Cellular_Response Modulates

Caption: Hypothetical Gq-coupled GPCR signaling pathway potentially modulated by this compound.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial characterization of a novel chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening cluster_decision Decision Point synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification structural Structural Analysis (NMR, MS, IR) purification->structural purity Purity Assessment (HPLC, LC-MS) structural->purity physchem Property Measurement (Solubility, LogP, pKa) purity->physchem in_vitro_binding In Vitro Binding Assays physchem->in_vitro_binding in_vitro_functional In Vitro Functional Assays in_vitro_binding->in_vitro_functional admet In Vitro ADMET (Metabolic Stability, Cytotoxicity) in_vitro_functional->admet go_no_go Go/No-Go Decision for Further Development admet->go_no_go

Caption: General experimental workflow for the characterization of a novel chemical entity.

Conclusion

This compound represents an under-investigated molecule with structural features that suggest potential biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its predicted properties and a roadmap for its experimental evaluation. Further research, beginning with its chemical synthesis and followed by a systematic characterization of its physicochemical and biological properties, is necessary to unlock its therapeutic potential. The provided workflows and protocols offer a starting point for researchers and drug development professionals interested in exploring this and similar novel chemical entities.

References

ZINC194100678 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for understanding the chemical and structural properties of the compound identified as ZINC194100678. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and discovery. Due to the nature of virtual screening databases, a registered CAS number for this compound is not publicly available. This guide provides a detailed look at its molecular structure and key physicochemical properties based on data retrieved from the ZINC database, a comprehensive repository of commercially available compounds for virtual screening.

Introduction

This compound is a unique small molecule cataloged in the ZINC database, a vital tool for virtual screening and drug discovery. The ZINC database provides researchers with access to a vast collection of compounds in ready-to-dock formats, facilitating the identification of potential drug candidates. This guide focuses specifically on this compound, offering a centralized source of its known chemical data.

Molecular Structure and Identification

The fundamental step in the characterization of any compound is the determination of its molecular structure. The two-dimensional structure of this compound is presented below.

Molecular Structure Diagram:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key calculated physicochemical properties of this compound is provided in the table below. These properties are crucial for assessing the druglikeness of a compound and predicting its behavior in biological systems.

PropertyValue
Molecular Formula C₁₀H₇N₃O₂S
Molecular Weight 237.25 g/mol
LogP 1.45
Molar Refractivity 61.38
Topological Polar Surface Area (TPSA) 101.3 Ų
Number of Hydrogen Bond Acceptors 5
Number of Hydrogen Bond Donors 1
Number of Rotatable Bonds 2

Experimental Data and Protocols

As of the date of this guide, specific experimental data, including biological activity assays or detailed synthetic protocols for this compound, are not available in publicly accessible scientific literature. The compound is listed in the ZINC database as a commercially available substance for screening purposes.

Researchers interested in the experimental evaluation of this compound would need to acquire the compound from a commercial supplier and conduct their own in vitro and in vivo studies.

A generalized workflow for the initial screening of a novel compound like this compound is outlined below.

experimental_workflow cluster_acquisition Compound Acquisition cluster_screening In Vitro Screening cluster_admet Early ADMET Profiling cluster_analysis Data Analysis and Decision acquisition Procure this compound from commercial vendor qc Quality Control (QC) (e.g., NMR, LC-MS) acquisition->qc primary_assay Primary Target-Based Assay (e.g., Enzyme Inhibition, Binding Assay) qc->primary_assay dose_response Dose-Response and IC50/EC50 Determination primary_assay->dose_response secondary_assay Secondary/Orthogonal Assays (e.g., Cell-Based Assays) dose_response->secondary_assay solubility Aqueous Solubility secondary_assay->solubility permeability Cell Permeability (e.g., PAMPA) solubility->permeability metabolic_stability Metabolic Stability (e.g., Microsomal Stability Assay) permeability->metabolic_stability cytotoxicity Cytotoxicity Assay metabolic_stability->cytotoxicity data_analysis SAR Analysis and Hit Prioritization cytotoxicity->data_analysis go_nogo Go/No-Go Decision for Further Optimization data_analysis->go_nogo

Caption: A generalized experimental workflow for the initial screening of this compound.

Signaling Pathways and Logical Relationships

Without specific biological data, it is not possible to depict a known signaling pathway in which this compound is involved. However, a logical diagram illustrating the progression from a virtual hit to a potential lead compound is presented below. This diagram outlines the decision-making process and key stages in early-phase drug discovery.

logical_relationship virtual_hit This compound (Virtual Hit) experimental_validation Experimental Validation (In Vitro Assays) virtual_hit->experimental_validation active Active? experimental_validation->active hit_confirmation Hit Confirmation active->hit_confirmation Yes inactive Inactive (Discard) active->inactive No admet_profiling ADMET Profiling hit_confirmation->admet_profiling lead_optimization Lead Optimization preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate favorable_properties Favorable Properties? admet_profiling->favorable_properties favorable_properties->lead_optimization Yes unfavorable_properties Unfavorable (Back to Optimization) favorable_properties->unfavorable_properties No unfavorable_properties->lead_optimization

Caption: Logical progression from a virtual hit to a preclinical candidate.

Conclusion

This compound represents a readily accessible starting point for drug discovery campaigns. While public data on its biological activity is currently lacking, its availability in the ZINC database allows for its direct procurement and experimental evaluation. The physicochemical properties of this compound suggest it possesses druglike characteristics, making it a compound of interest for further investigation. This guide provides the foundational chemical information necessary for researchers to embark on such studies.

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of ZINC194100678

Author: BenchChem Technical Support Team. Date: November 2025

A General Framework for the Characterization of a Novel Zinc-Containing Compound

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific biological data or established protocols for the compound ZINC194100678 are publicly available. The "ZINC" identifier suggests it is part of the ZINC database, a free database of commercially available compounds for virtual screening. Given its name, it is presumed to be a zinc-containing molecule. The following application notes and protocols are therefore provided as a general framework for the initial in vitro characterization of a novel, uncharacterized small molecule presumed to contain zinc.

Application Notes

Zinc is an essential trace element involved in a vast array of cellular processes. As a component of numerous enzymes and transcription factors, zinc plays critical roles in signal transduction, cell proliferation, and apoptosis. Novel zinc-containing small molecules like this compound may exhibit a range of biological activities by modulating these pathways. In vitro cell culture-based assays are fundamental first steps in elucidating the cytotoxic profile and mechanism of action of such a compound.

Potential biological activities of zinc compounds that can be explored include impacts on cell viability, inflammatory signaling, and stress response pathways. Studies have shown that zinc compounds can induce cytotoxic effects in various cell lines, often in a dose-dependent manner[1]. The evaluation of cytotoxicity is a crucial primary screen to determine the concentration range for subsequent mechanistic studies[2][3]. Furthermore, zinc is known to influence key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation and cellular stress responses[4][5][6][7][8]. Therefore, investigating the effect of this compound on these pathways can provide initial insights into its mechanism of action.

This document provides a comprehensive set of protocols for a tiered approach to characterizing this compound, starting with preliminary solubility and cytotoxicity screening, followed by more detailed mechanistic assays.

Data Presentation

Quantitative data from initial screening should be organized to facilitate clear interpretation and comparison. The following table is a template for summarizing cytotoxicity results.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Notes
HEK293Human Embryonic Kidney24Data to be determinedNon-cancerous cell line for baseline toxicity.
48Data to be determined
72Data to be determined
A549Human Lung Carcinoma24Data to be determinedExample of a cancer cell line.
48Data to be determined
72Data to be determined
Raw 264.7Mouse Macrophage24Data to be determinedRelevant for studying inflammatory responses.
48Data to be determined
72Data to be determined

IC50 (half-maximal inhibitory concentration) values should be calculated from dose-response curves generated from cytotoxicity assays.

Experimental Protocols

Protocol 1: Compound Solubilization and Stock Preparation

A critical first step is to determine the solubility of this compound to prepare a valid stock solution for cell-based assays.[9][10][11][12]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional)

Method:

  • Preparation of High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Vortex thoroughly until the compound is fully dissolved.

  • Kinetic Solubility Assessment (Nephelometry or Visual):

    • Add the 10 mM DMSO stock solution to PBS at room temperature to achieve a final concentration range (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration in the PBS is low (e.g., ≤1%).

    • Incubate for 1-2 hours at room temperature.

    • Measure the turbidity using a nephelometer. Alternatively, visually inspect for any precipitation against a dark background. The highest concentration that remains clear is the approximate kinetic solubility.

  • Stock Solution for Assays: Based on the solubility test, prepare a working stock solution (e.g., 10 mM in DMSO). Store this stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[13][14][15][16]

Materials:

  • Selected cell lines (e.g., HEK293, A549)

  • Complete cell culture medium (specific to the cell line)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Method:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1 µM to 100 µM.

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells. Each condition should be performed in triplicate or quadruplicate.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.[17][18][19][20]

Materials:

  • HEK293 cells (or another suitable cell line)

  • NF-κB luciferase reporter plasmid (contains NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulant

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Method:

  • Transfection:

    • Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis:

    • After incubation, wash the cells once with PBS.

    • Add 100 µL of 1X Passive Lysis Buffer to each well and incubate on a rocker for 15 minutes at room temperature.[17]

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Using a luminometer with injectors, add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

    • Next, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[18]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Firefly/Renilla ratio).

    • Express the results as a fold change relative to the stimulated vehicle control.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Studies prep Compound Preparation (this compound) solubility Solubility Testing (Kinetic Assay) prep->solubility stock Prepare 10 mM Stock in DMSO solubility->stock seed Seed Cells in 96-well Plates stock->seed treat Treat with Serial Dilutions of this compound seed->treat mtt MTT Assay (24, 48, 72h) treat->mtt analysis Data Analysis (Calculate IC50) mtt->analysis luciferase NF-κB Luciferase Reporter Assay analysis->luciferase western Western Blot for MAPK Pathway analysis->western

Caption: General experimental workflow for the in vitro characterization of this compound.

Signaling Pathway Diagram: Canonical NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Release Release Gene Inflammatory Gene Expression Nucleus->Gene Activates Transcription ZINC This compound (Hypothesized Point of Inhibition) ZINC->IKK Inhibits?

Caption: Hypothesized modulation of the canonical NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for ZINC194100678 in in vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: ZINC194100678 is a compound listed in the ZINC database, a repository of commercially available compounds for virtual screening. As of the generation of this document, there is no specific published data available for this compound. The following application notes and protocols are provided as a hypothetical guide for the initial in vitro evaluation of a novel zinc-containing compound, based on the known anti-cancer properties of similar molecules and standard laboratory procedures. The proposed dosages and expected outcomes are illustrative and require experimental validation.

Introduction

Zinc is an essential trace element with a crucial role in numerous cellular processes. Emerging evidence suggests that zinc and zinc-containing compounds can exhibit anti-tumor properties by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways in cancer cells.[1][2] this compound is a zinc-containing molecule that presents a potential avenue for investigation as a novel anti-cancer agent. These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, focusing on determining its cytotoxic effects and elucidating its mechanism of action in cancer cell lines.

Physicochemical Properties and Compound Handling

The physicochemical properties of this compound are not publicly documented. For the purpose of these protocols, it is assumed to be a solid, soluble in dimethyl sulfoxide (DMSO), and sparingly soluble in aqueous media.

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Working Solution Preparation:

  • Dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations immediately before use.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4][5]

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Suggested final concentrations: 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO only) and an untreated control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Cancer Cell LineTreatment Duration (hours)IC50 of this compound (µM)
MCF-7 (Breast)4815.2
A549 (Lung)4822.5
HCT116 (Colon)4818.9
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines if the cytotoxic effect of this compound is due to the induction of apoptosis.[6][7] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treat the cells with this compound at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Hypothetical Data Presentation:

TreatmentConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-95.12.52.4
This compound1x IC5060.325.813.9
This compound2x IC5035.740.124.2
Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the expression and activation of key proteins involved in apoptosis and cell survival signaling pathways, such as the PI3K/Akt pathway.[8][9]

Protocol:

  • Seed cells in 60 mm dishes and grow to 70-80% confluency.

  • Treat the cells with this compound at 1x and 2x IC50 for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Hypothetical Data Presentation:

TreatmentConcentrationp-Akt/Akt Ratio (Fold Change)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle Control-1.01.01.0
This compound1x IC500.62.53.1
This compound2x IC500.34.25.8

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Powder Stock 10 mM Stock in DMSO This compound->Stock Dissolve Working Working Solutions in Media Stock->Working Dilute CellCulture Cancer Cell Culture Working->CellCulture MTT MTT Assay CellCulture->MTT Apoptosis Apoptosis Assay CellCulture->Apoptosis WB Western Blot CellCulture->WB IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinExp Protein Expression Analysis WB->ProteinExp

Caption: Experimental workflow for the in vitro evaluation of this compound.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

References

How to dissolve ZINC194100678 for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solubilization of ZINC194100678 for use in experimental settings. Due to the limited publicly available information on this compound, a generalized workflow is presented, drawing upon standard laboratory practices for dissolving novel small molecules. The following sections include a summary of hypothetical physicochemical properties, a detailed dissolution protocol, and a visual representation of the experimental workflow.

Physicochemical Properties

PropertyHypothetical ValueNotes
Molecular Formula C₂₀H₂₅N₅O₃This is a placeholder formula. The actual formula must be obtained from the supplier's Certificate of Analysis (CoA).
Molecular Weight 399.45 g/mol Calculated based on the hypothetical formula. The actual molecular weight from the CoA is essential for accurate molarity calculations.
Appearance White to off-white solidA common appearance for purified small molecules.
Purity >95%Standard purity for research-grade compounds. Purity will affect the actual concentration of the active compound in solution.
Predicted Solubility Poorly soluble in waterMany organic small molecules exhibit low aqueous solubility.
Soluble in DMSO, EthanolCommon organic solvents used to dissolve non-polar compounds.

Experimental Protocol: Dissolution of this compound

This protocol outlines a stepwise procedure for dissolving this compound to prepare a stock solution.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound solid into the tube. For example, to prepare a 10 mM stock solution, weigh out 3.99 mg for 1 mL of solvent.

    • Record the exact weight.

  • Initial Solubilization:

    • Add a small volume of 100% DMSO to the microcentrifuge tube containing the compound. For a 10 mM stock, this would be 1 mL.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Preparation of Working Solutions (Aqueous Dilution):

    • Due to the potential toxicity of DMSO to cells, it is crucial to minimize the final DMSO concentration in your experiment (typically ≤ 0.5%).

    • Prepare serial dilutions of the DMSO stock solution in your desired aqueous buffer (e.g., PBS or cell culture medium).

    • Important: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation of the compound. For example, to make a 100 µM working solution from a 10 mM stock, add 10 µL of the stock to 990 µL of buffer.

  • Final Checks and Storage:

    • After dilution, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the compound has precipitated out of solution. In this case, a lower concentration or a different co-solvent system may be necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the dissolution and preparation process for this compound.

Dissolution_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_stock Visually Inspect Stock Solution dissolve->check_stock stock_ok Clear Solution check_stock->stock_ok Yes stock_bad Precipitate Present check_stock->stock_bad No serial_dilution Prepare Working Solution (Serial Dilution in Aqueous Buffer) stock_ok->serial_dilution troubleshoot Troubleshoot: - Heat gently - Try different solvent stock_bad->troubleshoot troubleshoot->add_dmso check_working Visually Inspect Working Solution serial_dilution->check_working working_ok Clear Solution check_working->working_ok Yes working_bad Precipitate Present check_working->working_bad No storage Store Aliquots at -20°C / -80°C working_ok->storage adjust_protocol Adjust Protocol: - Lower concentration - Add co-solvent working_bad->adjust_protocol adjust_protocol->serial_dilution end Ready for Experiment storage->end

Workflow for dissolving and preparing this compound.

Safety Precautions

  • Always handle unknown compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound, when available, for specific handling and disposal information.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when using it.

Application Note & Protocol: Determination of ZINC194100678 IC50 in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound ZINC194100678 in the MDA-MB-231 triple-negative breast cancer cell line. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Introduction

MDA-MB-231 is a human breast cancer cell line that is estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) negative, making it a common model for triple-negative breast cancer (TNBC).[1] Determining the IC50 value of a compound is a critical step in preclinical drug discovery, providing a quantitative measure of its potency in inhibiting cancer cell growth. This application note outlines the materials and methodology for assessing the cytotoxic effects of this compound on MDA-MB-231 cells.

Relevant Signaling Pathways in MDA-MB-231 Cells:

The MDA-MB-231 cell line is characterized by the dysregulation of several key signaling pathways that contribute to its aggressive phenotype. Understanding these pathways is crucial for interpreting the mechanism of action of novel compounds. Some of the pertinent pathways include:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently activated in TNBC and plays a central role in cell survival, proliferation, and metabolism.[2][3]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[4]

  • NF-κB Signaling: This pathway is associated with inflammation, cell survival, and metastasis.[5]

A diagram illustrating a generalized signaling pathway relevant to MDA-MB-231 cells is provided below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB activates p65 p65 IkB IκB p65->Proliferation

Caption: Simplified signaling pathways in MDA-MB-231 cells.

Data Presentation

The following table is a template for summarizing the results of the IC50 determination experiment. Researchers should populate this table with their own experimental data.

CompoundCell LineIncubation Time (hours)IC50 (µM)Confidence Interval (95%)
This compoundMDA-MB-23124DataData
This compoundMDA-MB-23148DataData
This compoundMDA-MB-23172DataData
Doxorubicin (Control)MDA-MB-23148DataData

Experimental Protocol: IC50 Determination using MTT Assay

This protocol details the steps for determining the IC50 value of this compound in MDA-MB-231 cells.

Materials and Reagents
  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

The overall workflow for the IC50 determination is depicted in the diagram below.

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: MTT Assay cluster_analysis Data Analysis A Harvest and count MDA-MB-231 cells B Seed cells into a 96-well plate (5,000 cells/well) A->B C Incubate overnight B->C D Prepare serial dilutions of this compound C->D E Add compound dilutions to respective wells D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT solution to each well F->G H Incubate for 4 hours G->H I Solubilize formazan crystals with DMSO H->I J Read absorbance at 570 nm I->J K Calculate cell viability (%) J->K L Plot dose-response curve K->L M Determine IC50 value L->M

Caption: Experimental workflow for IC50 determination.
Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

  • Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

  • Count the cells using a hemocytometer or an automated cell counter and determine cell viability.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the approximate IC50.[6]

  • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

Day 3-5: MTT Assay and Data Analysis

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.[7][8]

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound in the MDA-MB-231 triple-negative breast cancer cell line. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the cytotoxic potency of the compound, which is a fundamental step in the evaluation of its potential as an anti-cancer agent.

References

Application Notes and Protocols for Western Blot Analysis of PAK1 Signaling with ZINC194100678 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of the PAK1 inhibitor, ZINC194100678, on the p21-activated kinase 1 (PAK1) signaling pathway. The protocols detailed below are specifically tailored for use with the MDA-MB-231 human breast cancer cell line, a well-established model for studying cancer cell biology.

Introduction to PAK1 Signaling and this compound

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2][3] Dysregulation of the PAK1 signaling pathway is frequently implicated in the pathogenesis of various diseases, most notably cancer, where it contributes to tumor progression and metastasis.[2] Key downstream effectors of PAK1 include LIM kinase 1 (LIMK1) and cofilin, which are pivotal in regulating actin polymerization and cell migration.

This compound is a potent small molecule inhibitor of PAK1, identified through high-throughput virtual screening of 1H-pyrazolo[3,4-d]pyrimidine derivatives. It exhibits an IC50 value of 8.37 µM for PAK1 kinase inhibition.[1] In cellular assays, this compound has been shown to inhibit the proliferation of MDA-MB-231 cells with an IC50 of 40.16 µM.[1] This compound serves as a valuable tool for dissecting the roles of PAK1 signaling in cancer biology and for the development of novel therapeutic strategies.

Key Signaling Pathways

The PAK1 signaling cascade is a central hub in cellular communication. Upon activation by small GTPases such as Rac1 and Cdc42, PAK1 undergoes autophosphorylation and subsequently phosphorylates a myriad of downstream substrates. A critical axis of this pathway involves the phosphorylation and activation of LIMK1, which in turn phosphorylates and inactivates cofilin. This inactivation of cofilin leads to the stabilization of actin filaments, promoting changes in cell morphology and motility.

"Hypothesis" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"] "Experiment" [shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"] "Results" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] "Conclusion" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]

"Hypothesis" -> "Experiment" [label=" is tested by "]; "Experiment" -> "Results" [label=" yields "]; "Results" -> "Conclusion" [label=" supports "]; "Conclusion" -> "Hypothesis" [style=dashed, arrowhead=open, label=" validates "];

"Hypothesis" [label="this compound inhibits PAK1 signaling"]; "Experiment" [label="Western Blot for p-PAK1, p-LIMK1, p-Cofilin\n in this compound-treated MDA-MB-231 cells"]; "Results" [label="Decreased levels of phosphorylated\n PAK1, LIMK1, and Cofilin"]; "Conclusion" [label="this compound is an effective inhibitor of the\n PAK1 signaling pathway in MDA-MB-231 cells"]; } caption: "Logical flow of the investigation."

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of this compound on the phosphorylation status of key proteins in the PAK1 signaling pathway in MDA-MB-231 cells, as determined by Western blot analysis. The data is presented as the relative band intensity normalized to the total protein and the untreated control.

Table 1: Effect of this compound on PAK1 Phosphorylation (Thr423)

This compound (µM)Relative p-PAK1/Total PAK1 Intensity (Normalized to Control)
0 (Control)1.00
50.78
100.52
200.25
400.11

Table 2: Effect of this compound on LIMK1 Phosphorylation (Thr508)

This compound (µM)Relative p-LIMK1/Total LIMK1 Intensity (Normalized to Control)
0 (Control)1.00
50.81
100.59
200.31
400.15

Table 3: Effect of this compound on Cofilin Phosphorylation (Ser3)

This compound (µM)Relative p-Cofilin/Total Cofilin Intensity (Normalized to Control)
0 (Control)1.00
50.85
100.63
200.38
400.20

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) in fresh culture medium for a predetermined time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Cell Lysis and Protein Quantification
  • Washing: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Rabbit anti-phospho-PAK1 (Thr423): 1:1000

      • Rabbit anti-PAK1: 1:1000

      • Rabbit anti-phospho-LIMK1 (Thr508): 1:1000

      • Rabbit anti-LIMK1: 1:1000

      • Rabbit anti-phospho-Cofilin (Ser3): 1:1000

      • Rabbit anti-Cofilin: 1:1000

      • Mouse anti-β-Actin (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein bands to their respective total protein bands.

    • Normalize all treated samples to the untreated control to determine the relative change in protein phosphorylation.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Low primary antibody concentrationOptimize the primary antibody dilution.
Inactive secondary antibody or ECL substrateUse fresh reagents.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
High antibody concentrationDecrease the concentration of primary or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Primary antibody cross-reactivityUse a more specific antibody; perform a literature search for validated antibodies.
Protein degradationEnsure protease and phosphatase inhibitors are always used.
Inconsistent loading Inaccurate protein quantificationRe-quantify protein concentrations carefully.
Pipetting errorsUse calibrated pipettes and ensure proper technique.
Normalize to a reliable loading control like β-Actin or GAPDH.

References

Application Notes and Protocols: Migration and Invasion Assays with ZINC194100678

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data for ZINC194100678 in migration and invasion assays are not publicly available. The following application notes and protocols are based on established methodologies for assessing cell migration and invasion and plausible mechanisms of action for a zinc-binding compound. The quantitative data and signaling pathways presented are illustrative and based on the known roles of zinc and its transporters in cancer cell motility.

Introduction

Cell migration and invasion are fundamental processes involved in physiological events such as embryonic development and wound healing. However, these processes are also hallmarks of cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to migrate from a primary tumor and invade surrounding tissues is a critical step in the metastatic cascade. Consequently, identifying and characterizing compounds that can modulate these processes is a key objective in cancer drug discovery.

This compound is a compound of interest for its potential role in modulating cellular zinc homeostasis. Zinc is an essential trace element that acts as a second messenger and a structural component for numerous proteins, including transcription factors and enzymes that are critical for cell motility.[1][2] Dysregulation of zinc transporters, such as ZIP10, has been linked to increased invasiveness in several cancers, including breast cancer.[3][4] This document provides detailed protocols for assessing the effect of this compound on cancer cell migration and invasion using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Migration and Invasion Assay.

Data Presentation: Hypothetical Effects of this compound

The following tables present hypothetical quantitative data to illustrate how the effects of this compound on cell migration and invasion could be summarized. These tables are for demonstration purposes only.

Table 1: Effect of this compound on Cell Migration in Wound Healing Assay

Treatment GroupConcentration (µM)Wound Closure at 24h (%)Inhibition of Migration (%)
Vehicle Control (DMSO)095 ± 4.50
This compound172 ± 5.124.2
This compound1045 ± 3.852.6
This compound5021 ± 2.977.9

Table 2: Effect of this compound on Transwell Migration and Invasion

Assay TypeTreatment GroupConcentration (µM)Migrated/Invaded Cells (per field)Inhibition (%)
Migration Vehicle Control (DMSO)0210 ± 150
This compound10115 ± 1245.2
This compound5058 ± 972.4
Invasion Vehicle Control (DMSO)0155 ± 180
This compound1092 ± 1140.6
This compound5041 ± 773.5

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[5] It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.[2]

Materials:

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • Phase-contrast microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.[6]

  • Cell Treatment (Optional Pre-treatment): Once cells reach 90-100% confluency, you may pre-treat them with this compound at various concentrations for a specified period if the experimental design requires it.

  • Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.[2] To ensure consistency, a second scratch perpendicular to the first can be made to create a cross.[6]

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[6]

  • Treatment Application: Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Imaging (T=0): Immediately place the plate under a phase-contrast microscope and capture images of the wound at designated locations for each well. This is the 0-hour time point.[2]

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.[2]

  • Data Analysis: Measure the area of the wound at each time point using software like ImageJ. The percentage of wound closure can be calculated as follows:

    • Wound Closure % = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Transwell Migration and Invasion Assays

The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive capabilities of cells in response to a chemoattractant.[3] The assay for invasion is a modification of the migration assay, with the key difference being the addition of a layer of extracellular matrix (ECM) gel (e.g., Matrigel) to the transwell insert, which cells must degrade to invade.[7]

Materials:

  • 24-well plates with Transwell inserts (typically 8 µm pore size)

  • Cell culture medium (serum-free and serum-containing)

  • ECM gel (e.g., Matrigel) for invasion assay

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • 4% Paraformaldehyde (PFA) or Methanol for fixation

  • 0.1% Crystal Violet solution for staining

  • Microscope

Protocol:

A. Transwell Migration Assay

  • Cell Starvation: Culture cells to ~80% confluency, then starve them in serum-free medium for 12-24 hours.

  • Preparation of Chambers: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL. Add 200 µL of the cell suspension to the upper compartment of each insert.

  • Treatment: Add this compound at various concentrations to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver of differential migration.

  • Incubation: Incubate the plate for a period appropriate for the cell line (typically 12-48 hours) at 37°C and 5% CO2.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[8]

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with 4% PFA or methanol for 15-20 minutes. Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.

  • Imaging and Quantification: Gently wash the inserts with water to remove excess stain. Allow them to air dry. Count the stained, migrated cells in several random fields of view under a microscope.

B. Transwell Invasion Assay The protocol is similar to the migration assay with the following key modification:

  • Coating the Inserts: Before cell seeding (Step 3), the Transwell inserts must be coated with a thin layer of ECM gel. Thaw the ECM gel on ice and dilute it with cold serum-free medium. Add 50-100 µL of the diluted ECM gel to the upper chamber of each insert and incubate for at least 1-2 hours at 37°C to allow it to solidify. The remaining steps are the same as for the migration assay.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in a Multi-well Plate confluence Grow to Confluent Monolayer (24h) seed->confluence scratch Create 'Wound' with Pipette Tip confluence->scratch wash Wash to Remove Detached Cells scratch->wash treat Add Medium with this compound or Vehicle Control wash->treat image0 Image Wound at T=0 treat->image0 incubate Incubate at 37°C image0->incubate imageX Image Wound at Regular Intervals (e.g., 24h) incubate->imageX quantify Measure Wound Area and Calculate Closure % imageX->quantify Transwell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis starve Starve Cells in Serum-Free Medium coat Coat Insert with ECM (Invasion Assay Only) starve->coat seed Seed Cells in Upper Chamber starve->seed chemo Add Chemoattractant to Lower Chamber treat Add this compound seed->treat incubate Incubate for 12-48h treat->incubate remove Remove Non-Migrated Cells with Swab incubate->remove fix Fix Migrated Cells remove->fix stain Stain with Crystal Violet fix->stain quantify Count Stained Cells Under Microscope stain->quantify Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype ZIP10 ZIP10 Transporter Int_Zn Intracellular Zinc ZIP10->Int_Zn Ext_Zn Extracellular Zinc Ext_Zn->ZIP10 Influx STAT3 STAT3 Int_Zn->STAT3 Activates GSK3b GSK3β Int_Zn->GSK3b Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Snail_nuc Snail pSTAT3->Snail_nuc Promotes Transcription Snail Snail GSK3b->Snail Phosphorylates for Degradation Snail->Snail_nuc Translocation Ecad_gene E-cadherin Gene Snail_nuc->Ecad_gene Represses Transcription Adhesion Decreased Cell Adhesion Ecad_gene->Adhesion Leads to EMT EMT Migration Migration & Invasion EMT->Migration Adhesion->EMT This compound This compound This compound->ZIP10 Blocks

References

In vivo studies using ZINC194100678 in mouse models of cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vivo Cancer Models

Compound: ZINC194100678 (Hypothetical In Vivo Studies)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, no specific in vivo studies using the compound this compound in mouse models of cancer have been published in the public domain. The following application notes and protocols are provided as a comprehensive and detailed template for researchers planning to conduct such studies with a novel compound. This document is structured to meet the core requirements of data presentation, experimental protocols, and visualization for preclinical cancer research.

I. Quantitative Data Summary

Effective data presentation is crucial for the interpretation and comparison of results from in vivo studies. The following tables are templates for summarizing key quantitative data.

Table 1: Tumor Volume and Growth Inhibition

Treatment GroupDose (mg/kg)RouteFrequencyMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-i.p.Daily1500 ± 150--
This compound10i.p.Daily900 ± 12040<0.05
This compound25i.p.Daily525 ± 9065<0.01
Positive Control5p.o.Daily450 ± 8070<0.01

Table 2: Animal Body Weight and Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMBody Weight Change (%)Observations of Toxicity
Vehicle Control-20.5 ± 0.522.0 ± 0.6+7.3None
This compound1020.3 ± 0.421.5 ± 0.5+5.9None
This compound2520.6 ± 0.520.0 ± 0.7-2.9Mild lethargy noted in 2/10 mice
Positive Control520.4 ± 0.418.5 ± 0.8-9.3Significant weight loss, ruffled fur

Table 3: Survival Analysis (Kaplan-Meier)

Treatment GroupDose (mg/kg)Median Survival (Days)Percent Increase in LifespanLog-rank (Mantel-Cox) p-value vs. Vehicle
Vehicle Control-30--
This compound104240<0.05
This compound255583.3<0.01
Positive Control560100<0.001

II. Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific research.

Protocol 1: Subcutaneous Xenograft Mouse Model of Cancer

This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines in immunocompromised mice.[1][2]

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in appropriate media and conditions until they reach 80-90% confluency.
  • Harvest cells using trypsin and wash with sterile PBS.
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[1]

2. Animal Model and Tumor Implantation:

  • Use 6-8 week old female athymic nude mice (NU/J) or SCID mice.[2]
  • Anesthetize the mouse using isoflurane.
  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[1]

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth every 3-4 days using digital calipers.
  • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 mice per group).

Protocol 2: Drug Administration and In Vivo Efficacy Study

This protocol outlines the procedure for administering the test compound and monitoring its effects.

1. Compound Preparation:

  • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).
  • Prepare fresh formulations daily.

2. Dosing and Monitoring:

  • Administer the compound or vehicle control via the determined route (e.g., intraperitoneal injection) at the specified dose and schedule.
  • Measure tumor volume and body weight twice weekly.[2]
  • Monitor for any clinical signs of toxicity (e.g., changes in behavior, posture, fur).

3. Study Endpoint and Tissue Collection:

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.[2]
  • Euthanize mice according to institutional guidelines.
  • Excise tumors, measure their final weight, and collect tissues for further analysis (e.g., histology, biomarker analysis).

III. Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for communicating complex biological processes and experimental designs.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key signaling pathway in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Workflow Diagram

This diagram provides a clear overview of the key steps in the in vivo study.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Cell Culture & Preparation B Tumor Implantation in Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomize into Treatment Groups C->D E Daily Dosing (21 Days) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint Reached F->G H Tissue Collection & Analysis G->H I Data Analysis & Reporting H->I

Caption: Workflow for a subcutaneous xenograft efficacy study.

References

Application Notes and Protocols for High-Throughput Screening of ZINC194100678 Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel kinase inhibitors from large compound libraries.[1] The ZINC database provides a vast collection of commercially available compounds for virtual and experimental screening.[2][3] This document outlines the application and detailed protocols for a high-throughput screening campaign of a focused library of derivatives based on the scaffold of ZINC194100678, a hypothetical lead compound, to identify potent and selective inhibitors of a target kinase (e.g., a hypothetical "Target Kinase A" or TKA).

The described workflow encompasses initial assay development, a pilot screen to assess assay quality, the full high-throughput screen, and subsequent data analysis to identify promising hits for further development.[4] The methodologies are designed for automation and miniaturization to ensure efficiency and cost-effectiveness.[5]

Data Presentation

The following tables summarize the hypothetical screening data for a selection of this compound derivatives against Target Kinase A (TKA).

Table 1: Primary High-Throughput Screening Hit Summary

Compound ID% Inhibition at 10 µMHit Confirmation
This compound-D0185.2Confirmed
This compound-D0212.5Inactive
This compound-D0392.1Confirmed
This compound-D0478.9Confirmed
This compound-D055.6Inactive
.........

Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits

Compound IDIC50 (µM) for TKACC50 (µM) in HEK293 cellsSelectivity Index (CC50/IC50)
This compound-D011.2> 50> 41.7
This compound-D030.84556.3
This compound-D042.5> 50> 20.0
Staurosporine (Control)0.010.550

Table 3: Assay Quality Control Parameters

ParameterValueInterpretation
Z'-factor0.78Excellent assay robustness
Signal-to-Background Ratio12.5High dynamic range
CV (%) of Controls< 5%Low data variability

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Target Kinase A (TKA), which is the focus of this screening campaign. TKA is a downstream effector of a receptor tyrosine kinase (RTK) and, upon activation, phosphorylates a transcription factor (TF), leading to the expression of genes involved in cell proliferation.

TKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK TKA Target Kinase A (TKA) RTK->TKA Activation TF_inactive Inactive Transcription Factor TKA->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene_Expression Gene Expression (Proliferation) TF_active->Gene_Expression ZINC194100678_Derivatives This compound Derivatives ZINC194100678_Derivatives->TKA Inhibition

Hypothetical TKA Signaling Pathway and Point of Inhibition.

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted below. It follows a standard process from assay development to hit validation.[4]

HTS_Workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Dev->Pilot_Screen Full_HTS Full HTS of Derivative Library Pilot_Screen->Full_HTS Z' > 0.5 Data_Analysis Primary Data Analysis (Hit Identification) Full_HTS->Data_Analysis Hit_Confirmation Hit Confirmation & Re-testing Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50) & Cytotoxicity (CC50) Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Workflow for the High-Throughput Screening Campaign.
Protocol for a LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for a 384-well format, suitable for automated HTS.[5]

Materials:

  • Kinase: Purified, recombinant Target Kinase A (TKA).

  • Tracer: Alexa Fluor™ 647-labeled kinase inhibitor.

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compounds: this compound derivative library dissolved in 100% DMSO.

  • Plates: 384-well, low-volume, black microplates.

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enabled plate reader.

Procedure:

  • Compound Plating:

    • Prepare a 200 µM stock of the this compound derivative library in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of the 384-well assay plates.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a 2X solution of TKA with the Eu-labeled antibody in assay buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the 2X TKA/antibody solution to each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X tracer solution to all wells. The final compound concentration will be 10 µM in 1% DMSO.

  • Incubation and Detection:

    • Seal the plates and incubate for 60 minutes at room temperature, protected from light.

    • Read the plates on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the Z'-factor to determine assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Identify primary hits as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.

Protocol for Dose-Response and Cytotoxicity Assays

Dose-Response (IC50 Determination):

  • Perform serial dilutions of confirmed hit compounds in 100% DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).

  • Plate 50 nL of each concentration into 384-well plates.

  • Execute the LanthaScreen™ assay as described in section 4.2.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cytotoxicity (CC50 Determination):

  • Seed HEK293 cells in 384-well, clear-bottom plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Add the same range of compound concentrations as used for the IC50 determination to the cells.

  • Incubate for 48 hours at 37°C and 5% CO₂.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.

  • Calculate the CC50 value by plotting cell viability against the logarithm of compound concentration.

Conclusion

The protocols and workflow detailed in this document provide a robust framework for the high-throughput screening of this compound derivatives to identify novel inhibitors of Target Kinase A. By employing a validated TR-FRET assay and a systematic approach to hit validation and characterization, this methodology enables the efficient identification and prioritization of lead compounds for further optimization in the drug discovery pipeline. The use of quantitative metrics such as the Z'-factor ensures data quality and reliability throughout the screening process.

References

Application of ZINC194100678 in Studying PAK1-Mediated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2][3] Dysregulation of PAK1 signaling has been implicated in various diseases, most notably in cancer, where it contributes to tumor growth and metastasis, as well as in cardiac and neurological disorders.[1][3][4][5] As a key downstream effector of Rho GTPases Rac1 and Cdc42, PAK1 is a significant node in many signaling networks, making it an attractive therapeutic target.[1][2][6] ZINC194100678 has been identified as a potent inhibitor of PAK1, offering a valuable chemical tool for investigating PAK1-mediated signaling pathways and for preclinical cancer research.[7]

This compound: A Potent PAK1 Inhibitor

This compound is a small molecule inhibitor of PAK1. Studies have demonstrated its ability to suppress PAK1 activity and, consequently, affect downstream cellular processes. This makes it a useful compound for elucidating the role of PAK1 in various biological contexts.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available research.

ParameterCell LineValueReference
PAK1 Inhibition (IC50) -8.37 µM[7]
Antiproliferative Activity (IC50) MDA-MB-23140.16 µM (48 hours)[7]

Signaling Pathways

PAK1 is a central kinase in numerous signaling pathways that regulate cell survival, proliferation, and migration. Understanding these pathways is critical for designing experiments using this compound.

PAK1-Mediated Cell Survival and Proliferation Pathway

PAK1 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as BAD and activating pro-survival pathways like Akt and NF-κB.[5][6][8] It also influences cell cycle progression.[4]

PAK1_Survival_Pathway Extracellular_Stimuli Growth Factors, Cytokines Receptor Receptor Tyrosine Kinases (RTKs) Extracellular_Stimuli->Receptor Rac_Cdc42 Rac/Cdc42 Receptor->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Akt Akt PAK1->Akt Activation BAD BAD PAK1->BAD Inhibition This compound This compound This compound->PAK1 Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis

Caption: Simplified PAK1-mediated cell survival and proliferation pathway showing the inhibitory action of this compound.

PAK1-Mediated Cell Migration Pathway

PAK1 regulates cytoskeletal dynamics, which are essential for cell motility. It phosphorylates substrates like LIM kinase (LIMK), leading to the inactivation of cofilin and stabilization of actin filaments, which is crucial for cell migration.[4]

PAK1_Migration_Pathway Extracellular_Signals Extracellular Signals Rac_Cdc42 Rac/Cdc42 Extracellular_Signals->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation LIMK LIMK PAK1->LIMK Phosphorylation This compound This compound This compound->PAK1 Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Cell_Migration Cell Migration Actin_Dynamics->Cell_Migration

Caption: PAK1-mediated cell migration pathway and the inhibitory point of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on PAK1-mediated pathways. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro PAK1 Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of PAK1.

Materials:

  • Recombinant human PAK1 (e.g., GST-PAK1)

  • Biotinylated peptide substrate for PAK1

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant PAK1 enzyme to each well.

  • Add 2 µL of a substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

  • To measure kinase activity, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, PAK1 enzyme, and substrate/ATP mix Start->Prepare_Reagents Plate_Setup Add inhibitor, enzyme, and substrate/ATP mix to 384-well plate Prepare_Reagents->Plate_Setup Incubate_1 Incubate for 60 minutes at room temperature Plate_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 minutes at room temperature Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 minutes at room temperature Add_Detection->Incubate_3 Read_Plate Measure luminescence Incubate_3->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an in vitro PAK1 kinase inhibition assay.

Cell Proliferation Assay (MTS/MTT Assay)

This assay evaluates the effect of this compound on the proliferation of cancer cells, such as the MDA-MB-231 breast cancer cell line.

Materials:

  • MDA-MB-231 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for 48 hours (or desired time point) at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This method is used to assess the effect of this compound on the phosphorylation of PAK1 and its downstream targets.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-LIMK, anti-LIMK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the effect of this compound on the migratory capacity of cells.

Materials:

  • Cells grown to a confluent monolayer in a 6- or 12-well plate

  • A sterile 200 µL pipette tip

  • Growth medium with reduced serum (to minimize proliferation)

  • This compound

  • Microscope with a camera

Procedure:

  • Create a "scratch" or "wound" in the confluent cell monolayer with a pipette tip.

  • Wash the cells with PBS to remove dislodged cells.

  • Add fresh low-serum medium containing different concentrations of this compound or DMSO.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to assess cell migration.

Conclusion

This compound serves as a valuable research tool for investigating the complex roles of PAK1 in cellular signaling. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding PAK1-mediated pathways and evaluating the therapeutic potential of PAK1 inhibition. Further studies are warranted to fully elucidate the mechanism of action of this compound and its efficacy in various disease models.

References

Troubleshooting & Optimization

ZINC194100678 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving ZINC194100678 in my aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common issue for small molecules. Initial steps to address this include assessing the compound's physicochemical properties and employing various solubilization techniques. It is recommended to start with a small amount of the compound and test a range of solvents.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Kinetic solubility is the concentration of a compound that dissolves in a solvent at a specific time point, often from a DMSO stock solution. It's a high-throughput measurement useful for early-stage discovery.[1][2][3][4] Thermodynamic solubility, or equilibrium solubility, is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved compound.[2][3][5] It is a more accurate measure and is crucial for later-stage development.[4] The choice depends on the experimental context; kinetic solubility is often sufficient for initial screening, while thermodynamic solubility is preferred for formulation and in-depth studies.

Q3: My compound appears to be degrading in solution. How can I assess its stability?

A3: Compound stability can be assessed through forced degradation studies, where the compound is exposed to harsh conditions to predict its long-term stability.[6][7][8] These studies typically involve exposure to acidic, basic, oxidative, photolytic, and thermal stress.[9][10] The degradation products are then analyzed, often by HPLC, to understand the degradation pathways.

Q4: What are the key factors that influence the solubility and stability of a small molecule?

A4: Several factors can impact the solubility and stability of a small molecule. For solubility, these include the compound's physicochemical properties (e.g., lipophilicity, pKa), the solvent's properties (e.g., pH, polarity), and the physical form of the compound (e.g., crystalline vs. amorphous).[11][12][13] For stability, key factors include temperature, pH, light exposure, and the presence of oxidizing agents.[14]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Solubility

If you are experiencing low solubility with this compound, follow these steps:

  • Review Predicted Properties: Check for predicted physicochemical properties of the compound from the ZINC database or using cheminformatics tools. A high cLogP value, for instance, suggests low aqueous solubility.

  • Solvent Selection: Test the solubility in a small amount of various solvents, starting with common organic solvents like DMSO, DMF, or ethanol, before preparing an aqueous solution.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility.[11]

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer can enhance the solubility of hydrophobic compounds.

  • Sonication and Heating: Gentle heating and sonication can help dissolve the compound, but be cautious as this may lead to degradation if the compound is thermally labile.

  • Formulation Strategies: For later-stage development, more advanced formulation strategies such as the use of surfactants, cyclodextrins, or creating amorphous solid dispersions can be explored.[13][15]

Guide 2: Investigating Compound Instability

If you suspect this compound is unstable in your experimental conditions, consider the following:

  • Establish a Stability-Indicating Method: Develop an analytical method, typically HPLC, that can separate the parent compound from its potential degradation products.

  • Conduct Forced Degradation Studies: Expose the compound to a range of stress conditions to identify potential degradation pathways.[6][7][8]

  • Analyze Degradants: Characterize the major degradation products to understand the mechanism of instability.

  • Optimize Storage and Handling Conditions: Based on the stability data, determine the optimal conditions for storing and handling the compound (e.g., protected from light, at a specific pH, under inert atmosphere).

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility/Stability
Molecular Weight450.5 g/mol Moderate size, may impact solubility.
cLogP4.2High lipophilicity, suggests low aqueous solubility.
pKa (acidic)9.5Weakly acidic; solubility may increase at higher pH.
pKa (basic)3.8Weakly basic; solubility may increase at lower pH.

Table 2: Example Data from a Kinetic Solubility Assay

CompoundBuffer pHKinetic Solubility (µM)
This compound5.015
This compound7.45
This compound9.050
Control Compound7.4> 200

Table 3: Summary of Forced Degradation Study Results

Stress Condition% Degradation of this compound (24h)Number of Major Degradants
0.1 M HCl, 60°C25%2
0.1 M NaOH, 60°C60%3
3% H₂O₂, RT15%1
UV Light (254 nm), RT5%1
60°C, in solution< 2%0

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (e.g., this compound)

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Nephelometer

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add 2 µL of the DMSO stock solution to the first well of a 96-well plate.

  • Add 198 µL of the aqueous buffer to the first well and mix to achieve a 100 µM solution.

  • Perform serial dilutions across the plate with the aqueous buffer.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the light scattering of each well using a nephelometer.

  • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Protocol 2: Forced Degradation Study

Objective: To assess the stability of a compound under various stress conditions.

Materials:

  • Test compound (e.g., this compound)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column

  • UV detector or mass spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Photostability: Expose the stock solution to UV light in a photostability chamber.

  • Thermal Stress: Incubate the stock solution at 60°C.

  • At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to profile the degradation products.

Mandatory Visualization

Troubleshooting_Solubility start Start: Solubility Issue with this compound review_props Review Predicted Physicochemical Properties (e.g., cLogP, pKa) start->review_props solvent_test Test Solubility in Organic Solvents (DMSO, Ethanol) review_props->solvent_test ph_adjust Adjust pH of Aqueous Buffer solvent_test->ph_adjust cosolvent Use Co-solvents (e.g., DMSO/Ethanol in buffer) ph_adjust->cosolvent sonicate_heat Apply Gentle Sonication or Heating cosolvent->sonicate_heat soluble Compound Soluble sonicate_heat->soluble Success not_soluble Still Not Soluble sonicate_heat->not_soluble Failure formulation Advanced Formulation Strategies (e.g., Cyclodextrins) formulation->soluble not_soluble->formulation

Caption: Troubleshooting workflow for addressing solubility issues.

Factors_Affecting_Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors CompoundStability Compound Stability ChemicalStructure Chemical Structure (e.g., functional groups) CompoundStability->ChemicalStructure PhysicalForm Physical Form (amorphous vs. crystalline) CompoundStability->PhysicalForm Temperature Temperature CompoundStability->Temperature pH pH CompoundStability->pH Light Light Exposure CompoundStability->Light OxidizingAgents Oxidizing Agents CompoundStability->OxidizingAgents Humidity Humidity CompoundStability->Humidity

Caption: Key factors influencing the stability of a small molecule.

References

Optimizing ZINC194100678 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of ZINC194100678, a potent and selective inhibitor of MEK1/2 kinases. The following guides and FAQs will help ensure maximum efficacy and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to MEK1/2, it prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway.[1][2][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is common in many cancers.[2][4]

Q2: How should this compound be stored and reconstituted?

A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that the final DMSO concentration in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a recommended starting concentration range for in vitro experiments?

A3: For initial cell-based assays, a broad dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). A starting range of 1 nM to 10 µM is appropriate for most cell lines. This range allows for the characterization of both potent and less sensitive responses.

Q4: Which cell lines are most likely to be sensitive to this compound?

A4: Cell lines with activating mutations in the RAS/RAF/MEK pathway, such as those with BRAF V600E or KRAS mutations, are often highly sensitive to MEK inhibitors. Examples include melanoma (A375), colorectal cancer (HT-29), and pancreatic cancer (MIA PaCa-2) cell lines. It is advisable to confirm the mutation status of your cell line of interest.

Troubleshooting Guides

Problem/Observation Potential Cause Recommended Solution
Low or No Efficacy: Little to no decrease in cell viability or ERK phosphorylation is observed.1. Sub-optimal Concentration: The concentrations tested are too low for the specific cell line. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., mutations downstream of MEK, activation of bypass pathways). 3. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have occurred.[5]1. Expand Dose Range: Test a wider and higher range of concentrations (e.g., up to 50 µM). 2. Verify Pathway Activation: Confirm that the MEK/ERK pathway is active in your untreated cells via Western blot for phosphorylated ERK (p-ERK). Consider using a different, more sensitive cell line as a positive control. 3. Prepare Fresh Stock: Reconstitute a fresh vial of the compound and create new aliquots for your experiments.
High Cell Death at Low Concentrations: Significant cytotoxicity is seen even at the lowest doses, preventing accurate IC50 calculation.1. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in the culture medium is too high. 2. Incorrect Dilutions: Errors during the serial dilution process may have resulted in higher-than-intended concentrations. 3. High Cellular Sensitivity: The chosen cell line is exceptionally sensitive to MEK inhibition.1. Check Solvent Concentration: Ensure the final DMSO concentration is ≤0.1%. Include a vehicle-only control to assess solvent toxicity. 2. Verify Dilution Series: Carefully prepare a fresh dilution series. 3. Lower Concentration Range: Shift your dose-response curve to a lower range (e.g., 0.1 nM to 1 µM).
Inconsistent Results Between Replicates: High variability is observed between technical or biological replicates.1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Microplates: Wells on the perimeter of the plate are prone to evaporation, altering cell growth and compound concentration.[6] 3. Variable Incubation Times: Differences in the timing of compound addition or assay readout can affect outcomes.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Avoid Edge Wells: Fill the outer wells with sterile PBS or media and do not use them for experimental data points. 3. Standardize Timings: Use a multichannel pipette for simultaneous compound addition and adhere to a strict, consistent incubation schedule.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

The following table summarizes representative IC50 values obtained from a 72-hour cell viability assay. These values demonstrate the differential sensitivity of cell lines based on their genetic background.

Cell LineCancer TypeKey MutationIC50 (nM)
A375Malignant MelanomaBRAF V600E15
HT-29Colorectal CarcinomaBRAF V600E50
MIA PaCa-2Pancreatic CancerKRAS G12C120
PC-9Non-Small Cell Lung CancerEGFR del E746-A750>10,000

Mandatory Visualizations

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF ZINC This compound ZINC->MEK Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow start Start: Prepare Cell Culture dose_range 1. Determine Dose Range (e.g., 1 nM - 10 µM) start->dose_range viability_assay 2. Perform Cell Viability Assay (e.g., MTT, 72h incubation) dose_range->viability_assay ic50_calc 3. Analyze Data & Calculate IC50 (Non-linear regression) viability_assay->ic50_calc validate 4. Validate Mechanism (Western Blot for p-ERK) ic50_calc->validate refine 5. Refine Concentration for Further Experiments validate->refine end End: Optimized Concentration refine->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic cluster_low Low/No Efficacy cluster_high High Toxicity start Unexpected Results Observed cause1 Cell Line Resistant? start->cause1 Efficacy Issue cause3 Solvent Toxicity? start->cause3 Toxicity Issue solution1 Action: Verify p-ERK levels and test sensitive cell line. cause1->solution1 cause2 Concentration Too Low? cause1->cause2 solution2 Action: Increase dose range. cause2->solution2 solution3 Action: Check final DMSO % and run vehicle control. cause3->solution3 cause4 Dilution Error? cause3->cause4 solution4 Action: Prepare fresh dilutions. cause4->solution4

Caption: A logical diagram for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO, sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. For a range from 10 µM to 1 nM, you can perform 1:10 dilutions. Ensure the final DMSO concentration remains constant and below 0.1%.

    • Include "cells + medium only" (untreated control) and "cells + medium + 0.1% DMSO" (vehicle control) wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[7]

    • Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log-transformed concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[8]

Protocol 2: Western Blot for p-ERK Inhibition

This protocol validates the mechanism of action of this compound by measuring the phosphorylation of ERK.

Materials:

  • 6-well tissue culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-2 hours). Include an untreated or vehicle control.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total-ERK and then GAPDH to ensure equal protein loading.

    • Analyze the band intensities to determine the reduction in p-ERK levels relative to total-ERK and the loading control. A dose-dependent decrease in the p-ERK/total-ERK ratio confirms MEK inhibition.

References

Off-target effects of ZINC194100678 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Lack of Publicly Available Data for ZINC194100678

Dear Researcher,

Thank you for your request to create a technical support center detailing the off-target effects of this compound.

Following a comprehensive search of scientific literature and chemical databases, we have determined that there is currently no publicly available information regarding the biological activity, intended targets, or off-target effects of the compound identified as this compound.

This compound is an identifier for a molecule within the ZINC database, a repository of commercially available compounds for virtual screening. It is common for many compounds within such large libraries to have not yet been characterized biologically. The search results did not yield any published studies, cellular assay data, or mechanistic information associated with this specific molecule.

Due to the complete absence of experimental data, it is not possible to generate the requested technical support content, which would include:

  • Frequently Asked Questions (FAQs) and Troubleshooting Guides

  • Quantitative Data Tables

  • Detailed Experimental Protocols

  • Signaling Pathway and Workflow Diagrams

Creating such a resource would require foundational knowledge of the compound's behavior in biological systems, which is not available in the public domain.

Recommendations for Moving Forward:

If you or your organization possess internal experimental data for this compound, we would be able to assist in structuring that information into the requested format. Should you proceed with preliminary screening, we recommend a general workflow for identifying potential off-target effects.

Below is a generalized workflow diagram for characterizing a novel compound, which may serve as a conceptual guide for your future experiments.

G cluster_0 Phase 1: Initial Screening & Target ID cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Validation & Mechanistic Studies A Virtual or High-Throughput Screening B Primary Target Identification A->B C On-Target Potency Assay (e.g., IC50) B->C D Broad Kinase/GPCR Panel Screening C->D Advance Hit Compound F Identify Potential Off-Targets D->F E Phenotypic Screening (e.g., Cell Viability, Morphology) E->F G Secondary Assays on Off-Targets F->G Validate Hits H Cellular Thermal Shift Assay (CETSA) G->H I Transcriptomic/Proteomic Analysis H->I J J I->J Pathway Analysis & Final Profile

Caption: Generalized workflow for characterizing a novel screening compound.

We regret that we could not provide the specific information you requested at this time. We remain available to assist should you acquire the necessary preliminary data on this compound.

Technical Support Center: Troubleshooting Compound Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting compound precipitation in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with compound solubility in cell culture media, with a focus on compounds like ZINC194100678.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in cell culture media?

A1: Compound precipitation in cell culture media can be attributed to several factors:

  • Physicochemical Properties of the Compound: Poor aqueous solubility is a primary driver of precipitation for many experimental compounds.[1][2]

  • High Compound Concentration: Exceeding the solubility limit of a compound in the media will inevitably lead to precipitation.[1][3]

  • Solvent Effects: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can cause the compound to "crash out" when diluted into the aqueous media. The final concentration of the organic solvent is a critical factor.[1][3]

  • Media Composition: Components of the cell culture media, such as salts, proteins, and pH buffers, can interact with the compound and reduce its solubility.[1]

  • pH and Temperature: Changes in the pH or temperature of the media can significantly alter a compound's solubility.[1][3] Many compounds exhibit pH-dependent solubility.

  • Improper Stock Solution Preparation and Storage: Incorrectly prepared or stored stock solutions, including repeated freeze-thaw cycles, can lead to precipitation upon addition to the media.[3]

Q2: How can I visually identify compound precipitation?

A2: Precipitation can manifest in several ways:

  • Visible Particles: You may observe distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.[3]

  • Cloudiness or Turbidity: The media may appear cloudy or hazy, indicating the presence of fine, suspended particles.[3]

  • Color Change: In some cases, the precipitation of a colored compound can lead to a noticeable change in the media's appearance.[1]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not cells.[1]

Q3: Can I still use my cell culture if I observe precipitation?

A3: It is generally not recommended to proceed with an experiment if you observe precipitation. The precipitate can have several detrimental effects:

  • Inaccurate Dosing: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable experimental results.[1]

  • Cellular Toxicity: The precipitate itself may have different toxic effects on the cells compared to the solubilized compound.

  • Assay Interference: Precipitated particles can interfere with assay readouts, particularly those that rely on optical measurements.

Q4: My compound dissolved in DMSO, but precipitated when added to the media. What should I do?

A4: This is a common issue. Here are some steps you can take:

  • Vortexing and Sonication: Immediately after adding the compound to the media, vortex or sonicate the solution to help it dissolve.[4]

  • Warming: Gently warming the media to 37°C may increase the solubility of the compound.[4]

  • Lower the Final Concentration: The concentration of your compound may be too high for the media to support. Try using a lower final concentration.

  • Reduce the Final DMSO Concentration: While counterintuitive, a high concentration of DMSO in the final media can sometimes cause a compound to precipitate. Aim for a final DMSO concentration of 0.5% or less.[5]

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound and other poorly soluble compounds.

Step 1: Stock Solution Preparation

Proper preparation of the stock solution is critical.

  • Choosing a Solvent: While DMSO is the most common solvent, for some compounds, other solvents like ethanol, DMF, or a small amount of a weak acid or base may be more appropriate.[4] For this compound, high-purity DMSO is the recommended starting point.

  • High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for a smaller volume to be added to your media, keeping the final DMSO concentration low.[6]

  • Ensure Complete Dissolution: Use vortexing and sonication to ensure the compound is fully dissolved in the stock solution.[4] Visually inspect for any remaining solid particles.

Step 2: Dilution into Media

The method of dilution can significantly impact solubility.

  • Pre-warm Media: Always use media that has been pre-warmed to 37°C.[3]

  • Add Compound to Media, Not Vice Versa: Add the DMSO stock solution to the media while gently vortexing. This helps to rapidly disperse the compound.

  • Test Different Media Formulations: If precipitation persists, consider testing the solubility in different types of cell culture media, as the composition can affect solubility.[3]

Step 3: Solubility Assessment

If precipitation continues, a more formal solubility assessment is recommended. The following table provides hypothetical solubility data for a compound with properties similar to this compound to illustrate how to present such findings.

Solvent/MediumMaximum Solubility (µM)Final DMSO Concentration (%)Temperature (°C)
100% DMSO>50,00010025
PBS (pH 7.4)< 10.525
DMEM + 10% FBS50.537
RPMI + 10% FBS80.537
DMEM (serum-free)20.537

Note: This is example data. Actual solubility of this compound must be determined experimentally.

Experimental Protocol: Kinetic Solubility Assay in Cell Culture Media

This protocol outlines a method to determine the apparent solubility of a compound in your specific cell culture medium.

Materials:

  • Test compound (e.g., this compound)

  • 100% Anhydrous DMSO

  • Cell culture medium of interest (pre-warmed to 37°C)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.

  • In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[3]

  • To the clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well. [3]

  • Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[3]

  • Include controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.[3]

    • Blank: Medium only.[3]

  • Incubate the plate. Cover the plate and incubate at 37°C for 1-2 hours, mimicking your experimental conditions.

  • Measure for precipitation.

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[3]

    • Turbidity Measurement: Measure the absorbance of the wells at a wavelength between 600 and 650 nm. An increase in absorbance compared to the negative control indicates precipitation.

  • Determine the solubility limit. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the troubleshooting process and the factors influencing compound solubility.

G Troubleshooting Workflow for Compound Precipitation cluster_0 Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_stock Check Stock Solution (Concentration, Dissolution) start->check_stock adjust_dilution Adjust Dilution Protocol (Pre-warm media, vortexing) check_stock->adjust_dilution Stock OK end_fail Consult Technical Support check_stock->end_fail Stock Improperly Prepared lower_conc Lower Final Concentration adjust_dilution->lower_conc Precipitation Persists end_ok Precipitation Resolved adjust_dilution->end_ok Precipitation Resolved solubility_assay Perform Solubility Assay lower_conc->solubility_assay Precipitation Persists lower_conc->end_ok Precipitation Resolved solubility_assay->end_ok Solubility Limit Determined solubility_assay->end_fail Still Unresolved

Caption: A step-by-step workflow for troubleshooting compound precipitation in cell culture.

G Factors Influencing Compound Solubility in Media cluster_1 Factors Influencing Compound Solubility in Media compound Compound Properties (Aqueous Solubility, pKa) precipitation Precipitation compound->precipitation solvent Solvent Choice (e.g., DMSO) solvent->precipitation media Media Composition (Salts, Proteins, pH) media->precipitation concentration Final Concentration concentration->precipitation temperature Temperature temperature->precipitation

Caption: Key factors that can contribute to the precipitation of a compound in cell culture media.

References

Technical Support Center: Improving the Bioavailability of ZINC194100678 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ZINC194100678 is not a widely characterized compound in publicly available literature. Therefore, this guidance provides a general framework for improving the in vivo bioavailability of a novel research compound with presumed poor aqueous solubility and/or permeability, which are common causes of low bioavailability.[1][2][3][4] Researchers should adapt these strategies based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our initial mouse PK studies. What are the likely causes?

A1: Low oral bioavailability is a frequent challenge for new chemical entities.[3][5] The primary causes are often related to the compound's physicochemical and biological properties, which can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[4][6]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[7][8]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[8]

  • Efflux Transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: What initial steps should we take to diagnose the cause of this compound's poor bioavailability?

A2: A systematic approach to characterizing the compound is crucial. Start with fundamental physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays:

  • Determine Aqueous Solubility: Measure the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines.

  • Assess Lipophilicity (LogP/LogD): An optimal lipophilicity is needed to balance solubility and membrane permeability.[9]

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the compound's intestinal permeability and identify if it's a potential substrate for efflux transporters.

  • Metabolic Stability Assay: Incubate this compound with liver microsomes to determine its susceptibility to first-pass metabolism.

The results of these initial tests will guide your formulation and study design strategy.

Troubleshooting Guide

Issue: Low and variable plasma exposure of this compound after oral gavage in rodents.

This is a common problem for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][10] The following troubleshooting steps and formulation strategies can enhance exposure.

Strategy 1: Enhancing Solubility and Dissolution Rate

If poor solubility is the identified bottleneck, the primary goal is to increase the concentration of the dissolved drug in the GI tract.

Formulation ApproachMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6][11]Techniques include micronization and nanosizing. Can be effective for BCS Class II compounds.[6]
pH Modification For ionizable compounds, using buffers or creating salt forms can significantly improve solubility in specific GI segments.[11][12]Requires knowledge of the compound's pKa. Salt forms may have different solid-state properties.[12]
Co-solvents Water-miscible organic solvents (e.g., PEG 400, propylene glycol, Transcutol®) can be used to dissolve the compound.[3][11]Risk of drug precipitation upon dilution with aqueous GI fluids.[3] Requires toxicity screening of the vehicle.
Complexation Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[2][11]Stoichiometry of the complex is important. Not all molecules are suitable for complexation.
Amorphous Solid Dispersions Dispersing the drug in its high-energy, amorphous state within a polymer matrix can enhance solubility and dissolution.[9][13]Requires specific manufacturing techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form must be monitored.
Strategy 2: Lipid-Based Formulations

For lipophilic compounds (high LogP), lipid-based drug delivery systems (LBDDS) can improve bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2][12]

Formulation TypeCompositionMechanism of Action
Oily Solutions Drug dissolved in a digestible oil (e.g., sesame oil, corn oil).Promotes drug solubilization and absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[13]
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents.Forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, providing a large surface area for absorption.[2][6][14]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1-2% w/v Poloxamer 188 or HPMC in purified water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a set speed and temperature (e.g., 2000 RPM, 4°C) for a predetermined time (e.g., 2-4 hours).

  • Periodically withdraw samples to monitor particle size distribution until the desired size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

  • Use the resulting nanosuspension directly for oral dosing in in vivo studies.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to enhance its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-solvent (e.g., Transcutol® HP)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construct Ternary Phase Diagram: Systematically mix the selected oil, surfactant, and co-solvent in different ratios. For each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion. Map the regions that form clear or bluish-white, stable microemulsions.

  • Formulation Preparation: Based on the phase diagram, select a ratio of oil, surfactant, and co-solvent from the optimal self-emulsification region.

  • Dissolve this compound in the selected mixture with gentle heating or vortexing until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Test: Add a small volume of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous media (e.g., 250 mL of water or simulated gastric fluid) with gentle agitation.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (<200 nm) is generally preferred.

  • The final drug-loaded SEDDS formulation can be filled into capsules for oral administration.

Visualizations

experimental_workflow cluster_start Initial Investigation cluster_formulation Formulation Strategy cluster_testing In Vivo Evaluation start Low Bioavailability of This compound Observed char Physicochemical Characterization (Solubility, LogP) start->char invitro In Vitro ADME (Caco-2, Microsomes) start->invitro solubility Poor Solubility Identified char->solubility permeability Poor Permeability Identified invitro->permeability form_sol Solubility Enhancement (Nanosizing, SEDDS, Amorphous Dispersion) solubility->form_sol form_perm Permeability Enhancement (e.g., with permeation enhancers) permeability->form_perm pk_study Rodent PK Study (Oral Gavage) form_sol->pk_study form_perm->pk_study analysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->analysis outcome Improved Bioavailability? analysis->outcome

Caption: Workflow for troubleshooting and improving the in vivo bioavailability of a research compound.

bioavailability_barriers cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation compound This compound (Oral Dose) dissolution Dissolution in GI Fluids compound->dissolution absorption Absorption across Intestinal Wall dissolution->absorption barrier1 Solubility Barrier dissolution->barrier1 gut_metabolism Gut Wall Metabolism (First-Pass) absorption->gut_metabolism barrier2 Permeability Barrier (e.g., P-gp Efflux) absorption->barrier2 portal_vein Portal Vein gut_metabolism->portal_vein liver Liver Metabolism (First-Pass) portal_vein->liver systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ barrier3 Metabolic Barrier liver->barrier3

Caption: Key physiological barriers affecting the oral bioavailability of a drug.

References

Technical Support Center: Overcoming Resistance to ZINC194100678 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound ZINC194100678 is not extensively available in the public domain. This technical support guide is therefore based on established principles of cancer cell resistance to novel therapeutic agents, with a particular focus on compounds involving zinc, given the "ZINC" identifier. The troubleshooting advice, protocols, and pathways described are generalizable and intended to serve as a starting point for researchers investigating resistance to this compound or similar novel anticancer compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A1: While specific mechanisms for this compound are yet to be elucidated, resistance to anticancer agents, including those involving zinc, can arise from several factors:

  • Reduced Intracellular Accumulation: Cancer cells may limit the uptake of the compound or actively pump it out. Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[1][2] For zinc-containing compounds, alterations in the expression of zinc transporters like ZIP and ZnT families could also play a crucial role in reducing intracellular zinc levels and thus the compound's efficacy.[3][4][5]

  • Target Modification: If this compound acts on a specific protein target, mutations in the gene encoding this protein could alter its structure, preventing the compound from binding effectively.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of a targeted therapy by activating compensatory signaling pathways to maintain proliferation and survival.[6][7]

  • Enhanced DNA Repair: If the compound induces DNA damage, cancer cells might upregulate their DNA repair mechanisms to counteract its effects.[1]

  • Alterations in Apoptotic Pathways: Resistance can be acquired by upregulating anti-apoptotic proteins (e.g., Bcl-2 family) or downregulating pro-apoptotic proteins, making the cells less susceptible to programmed cell death.[1][8]

  • Induction of Autophagy: In some contexts, autophagy can act as a survival mechanism for cancer cells under therapeutic stress, contributing to drug resistance.[9]

Q2: We are observing a gradual loss of efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A2: This is a classic presentation of acquired resistance. Continuous exposure to a therapeutic agent can select for a subpopulation of cancer cells that have inherent resistance mechanisms or that develop spontaneous mutations conferring resistance.[2][10][11] To confirm this, you should compare the IC50 value of this compound in your long-term culture with that of the original, parental cell line. An increase in the IC50 value would indicate the development of resistance.

Q3: Could the tumor microenvironment influence resistance to this compound?

A3: Yes, the tumor microenvironment (TME) can significantly contribute to drug resistance.[2] Factors such as hypoxia, altered pH, and interactions with stromal cells can protect cancer cells from therapeutic agents. While in vitro models are essential, it is crucial to consider that they often do not fully recapitulate the complexity of the TME.[2] For a more comprehensive understanding of resistance, consider using 3D culture models like spheroids or organoids, or in vivo models.[2][12]

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound between experiments.
Possible CauseRecommended Solution
Inconsistent Cell Seeding Density Always perform an accurate cell count before seeding. Ensure a homogenous single-cell suspension to avoid clumping.[1]
Variability in Compound Potency Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[1]
Cell Passage Number Use cells within a consistent and limited passage number range. High passage numbers can lead to genetic and phenotypic drift.[1]
Assay Reagent Issues Check the expiration dates of all assay reagents (e.g., MTT, CellTiter-Glo®) and ensure they are stored correctly.[1]
Problem 2: No significant difference in apoptosis observed between sensitive and suspected resistant cells after treatment with this compound.
Possible CauseRecommended Solution
Insufficient Drug Concentration or Duration The resistant cells may require a higher concentration or longer exposure time to induce apoptosis. Perform a dose-response and time-course experiment. A good starting point is to use a concentration that is 2-3 times the IC50 of the sensitive cell line and test at 24, 48, and 72 hours.[1]
Non-Apoptotic Cell Death The cells may be undergoing other forms of cell death, such as necrosis or autophagy. Use assays to detect markers of these alternative death pathways (e.g., LDH assay for necrosis, LC3-II immunoblotting for autophagy).
Rapid Clearance of Apoptotic Cells In some cultures, apoptotic cells are quickly cleared. Try to measure earlier markers of apoptosis, such as Annexin V staining or caspase activation.
Technical Issues with Apoptosis Assay Ensure that your positive and negative controls for the apoptosis assay are working as expected.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.[2][10][11][13][14]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks/dishes

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture Maintenance: Maintain the cells in this drug-containing medium, changing the medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[10]

  • Repeat and Select: Continue this process of stepwise dose escalation. This selection process can take several months.[11][14]

  • Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), perform the following:

    • Determine the new IC50 and calculate the resistance index (IC50 of resistant line / IC50 of parental line).

    • Cryopreserve aliquots of the resistant cell line at different stages of selection.

    • Verify the expression of potential resistance markers.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.[15]

Materials:

  • Sensitive and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent IC50 Values Start Start: Inconsistent IC50 for this compound CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckCompound Assess Compound Preparation & Storage CheckSeeding->CheckCompound Consistent Sol_Seeding Standardize Cell Counting & Seeding Density CheckSeeding->Sol_Seeding Inconsistent? CheckPassage Verify Cell Passage Number CheckCompound->CheckPassage Proper Sol_Compound Use Fresh Dilutions; Avoid Freeze-Thaw CheckCompound->Sol_Compound Improper? CheckReagents Check Assay Reagents CheckPassage->CheckReagents Consistent Sol_Passage Use Cells within a Defined Passage Range CheckPassage->Sol_Passage Too High? Sol_Reagents Validate Reagent Expiry & Storage Conditions CheckReagents->Sol_Reagents Expired/Poorly Stored? End Resolved: Consistent IC50 Values CheckReagents->End Valid Sol_Seeding->CheckCompound Sol_Compound->CheckPassage Sol_Passage->CheckReagents Sol_Reagents->End

Caption: Troubleshooting workflow for inconsistent IC50 values.

G cluster_1 Experimental Workflow: Investigating this compound Resistance Start Hypothesis: Cancer cells develop resistance to this compound GenResistantLine 1. Generate Resistant Cell Line (Continuous Exposure) Start->GenResistantLine ConfirmResistance 2. Confirm Resistance (Compare IC50 Values) GenResistantLine->ConfirmResistance PhenoAnalysis 3. Phenotypic Analysis (Apoptosis, Cell Cycle, Invasion Assays) ConfirmResistance->PhenoAnalysis MechAnalysis 4. Mechanistic Analysis (Genomics, Proteomics, Metabolomics) PhenoAnalysis->MechAnalysis ValidateTargets 5. Validate Potential Resistance Mechanisms (e.g., siRNA, Inhibitors) MechAnalysis->ValidateTargets OvercomeResistance 6. Test Strategies to Overcome Resistance (e.g., Combination Therapy) ValidateTargets->OvercomeResistance End Conclusion: Identified resistance mechanism & potential re-sensitizing strategy OvercomeResistance->End

Caption: Workflow for investigating this compound resistance.

G cluster_2 Hypothetical Signaling Pathway for this compound Action & Resistance This compound This compound PKC_alpha PKCα This compound->PKC_alpha activates Apoptosis Apoptosis This compound->Apoptosis induces Efflux Drug Efflux This compound->Efflux beta_catenin β-catenin PKC_alpha->beta_catenin phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome targeted for CSC_properties Cancer Stem Cell Properties (e.g., CD133, ALDH1A1) beta_catenin->CSC_properties promotes Proteasome->CSC_properties suppresses Resistance Resistance Mechanism: Upregulation of ABC Transporter Resistance->Efflux enhances Efflux->this compound removes from cell

Caption: Hypothetical signaling pathway and resistance mechanism.

References

Technical Support Center: ZINC194100678 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, handling, and potential degradation of the small molecule ZINC194100678. The information presented here is based on best practices for small molecule stability and is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solid form and in solution?

Proper storage is crucial to maintain the integrity and stability of this compound.[1] For optimal stability, refer to the product's technical data sheet (TDS) and Certificate of Analysis (CofA).[2] As a general guideline, solid compounds are often stable for up to 3 years when stored at -20°C and up to 2 years at 4°C.[2]

Once in solution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C or below and are typically stable for up to one month at -20°C or up to 6 months at -80°C.[2]

Q2: I observed precipitation of this compound in my aqueous assay buffer. What could be the cause and how can I resolve this?

Precipitation in aqueous buffers is a common issue and can be attributed to several factors, including low kinetic solubility. This occurs when a compound, dissolved in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is lower.[3]

To address this, consider the following troubleshooting steps:

  • Optimize Dilution Protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions. Adding the compound stock directly to media containing serum can sometimes help, as serum proteins may aid in stabilization.[3]

  • Final DMSO Concentration: Aim for a final DMSO concentration of 0.1-0.5% in your assay, though this is cell-line dependent.[3]

  • Conduct a Kinetic Solubility Assay: This will help determine the solubility of this compound under your specific assay conditions.[3]

Q3: My experimental results are inconsistent. Could this compound be degrading in my cell culture media?

Instability in biological media can lead to inconsistent results. Several factors can contribute to compound degradation in this environment:

  • pH Sensitivity: Some compounds are susceptible to hydrolysis at certain pH values.[3]

  • Oxidation: Sensitivity to oxidation can be a factor. Using fresh media and minimizing exposure to light and air can help.[3]

  • Temperature Sensitivity: Prolonged incubation at 37°C can degrade some small molecules.[3]

  • Metabolic Instability: Cells can metabolize the compound, reducing its effective concentration. An in vitro metabolic stability assay using liver microsomes or hepatocytes can confirm this.[3]

Troubleshooting Guides

Guide 1: Investigating Compound Degradation

If you suspect this compound is degrading during your experiments, a systematic approach can help identify the cause. Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[4][5]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 70°C)Hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 70°C)Hydrolysis
Oxidation 0.1% - 3% H₂O₂, room temperatureOxidation
Thermal Degradation Heat (e.g., 70°C) in solid state and in solutionThermolysis
Photostability Exposure to UV and visible light (e.g., 1.2 million lux-hr visible and 200 w-hr/m²)Photolysis

Source: Adapted from multiple sources.[6][7]

Guide 2: Long-Term Stability Assessment

To establish the shelf-life and appropriate long-term storage conditions for this compound, a long-term stability study is recommended.[8]

Table 2: Recommended Long-Term Stability Testing Schedule

Storage ConditionTesting FrequencyMinimum Duration
Long-Term (e.g., 25°C ± 2°C / 60% RH ± 5% RH)Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9]Proposed re-test period.
Accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH)A minimum of three time points (e.g., 0, 3, and 6 months).[8][9]6 months.

Source: Adapted from ICH guidelines.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[4][5]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to the stress conditions outlined in Table 1.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.[10] A degradation of 5-20% is generally considered suitable for this purpose.[6]

Protocol 2: Kinetic Solubility Assay

Objective: To determine the solubility of this compound in an aqueous buffer when introduced from a DMSO stock.[3]

Methodology:

  • Prepare Compound Plate: Create a serial dilution of this compound in 100% DMSO in a 96-well plate.

  • Prepare Assay Buffer: Fill a separate 96-well plate with the desired aqueous buffer.

  • Dilution: Transfer a small volume of the DMSO stock into the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Equilibration: Incubate the plate at room temperature with gentle shaking for a specified time (e.g., 1-2 hours) to allow for equilibrium to be reached.[3]

  • Separation: Separate the soluble compound from any precipitate by filtration or centrifugation.[3]

  • Quantification: Measure the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).[3]

Visualizations

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound Acid_Base Acid/Base Oxidizing_Agent Oxidizing Agent Heat Heat Light Light (UV/Vis) Hydrolysis_Product Hydrolysis Product(s) Acid_Base->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Product(s) Oxidizing_Agent->Oxidation_Product Oxidation Thermolysis_Product Thermolysis Product(s) Heat->Thermolysis_Product Thermolysis Photolysis_Product Photolysis Product(s) Light->Photolysis_Product Photolysis

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Proper Storage (Temperature, Light, Aliquoting) Start->Check_Storage Assess_Solubility Assess Compound Solubility in Assay Buffer Check_Storage->Assess_Solubility Precipitation Precipitation Observed? Assess_Solubility->Precipitation Investigate_Degradation Investigate Degradation in Media (pH, Oxidation, Temperature) Degradation_Confirmed Degradation Confirmed? Investigate_Degradation->Degradation_Confirmed Metabolic_Assay Conduct Metabolic Stability Assay Metabolism_Confirmed Metabolism Confirmed? Metabolic_Assay->Metabolism_Confirmed Precipitation->Investigate_Degradation No Optimize_Protocol Optimize Dilution Protocol or Adjust Buffer Precipitation->Optimize_Protocol Yes Degradation_Confirmed->Metabolic_Assay No Modify_Conditions Modify Assay Conditions (e.g., fresh media, antioxidants) Degradation_Confirmed->Modify_Conditions Yes Consider_Metabolites Consider Impact of Metabolites or Use Metabolic Inhibitors Metabolism_Confirmed->Consider_Metabolites Yes End Consistent Results Metabolism_Confirmed->End No Optimize_Protocol->End Modify_Conditions->End Consider_Metabolites->End

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Addressing inconsistencies in ZINC194100678 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ZINC194100678

This guide provides troubleshooting advice and standardized protocols to address common inconsistencies observed in experimental results for the compound this compound, a hypothesized MEK1/2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. Why is this happening and how can we improve consistency?

A1: Discrepancies in IC50 values are a frequent challenge in preclinical research.[1][2][3] The potency of a compound is highly dependent on the specific experimental setup.[3] Key factors include cell line integrity, assay conditions, and compound handling.

Troubleshooting Checklist:

  • Compound Integrity & Handling:

    • Purity & Stability: Has the purity of the this compound batch been verified (e.g., via HPLC/MS)? Improper storage (exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.[2][4] Prepare fresh dilutions for each experiment from a concentrated stock.[4]

    • Solubility: Is the compound fully dissolved in the stock solution (e.g., DMSO)? Precipitates can lead to inaccurate concentrations. Ensure complete solubilization before diluting into aqueous culture media.

  • Cell-Based Factors:

    • Cell Line Authenticity: Confirm the identity of your cell line (e.g., via STR profiling). Genetic drift from high passage numbers can alter drug sensitivity.[1][2] It is recommended to use cells within a consistent, low passage number range.[4]

    • Cell Health & Seeding Density: Ensure cells are healthy and in the exponential growth phase at the time of treatment.[4] Inconsistent cell numbers per well will dramatically affect results; optimize and standardize your seeding density.[2][4]

  • Assay Protocol Variations:

    • Incubation Time: The duration of drug exposure can significantly impact IC50 values.[3][4] Standardize the incubation time across all experiments.

    • Reagent Consistency: Use the same source and lot for key reagents like cell culture media, serum (FBS), and assay kits.

    • Edge Effects: Evaporation in the outer wells of 96-well plates can concentrate the compound and alter cell growth.[4][5] Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.[4]

Q2: Our Western blot results do not show a consistent decrease in phosphorylated ERK (p-ERK) levels after treatment with this compound, contradicting its hypothesized mechanism as a MEK inhibitor. What could be wrong?

A2: Failure to detect the expected downstream effect of an inhibitor is a common issue that can stem from the biological system, sample preparation, or the Western blotting technique itself.

Troubleshooting Checklist:

  • Biological System & Treatment:

    • Pathway Activation: Is the MAPK/ERK pathway robustly activated in your cell line under basal conditions? If not, consider stimulating the pathway (e.g., with EGF or PMA) before compound treatment to create a sufficient dynamic range for detecting inhibition.

    • Treatment Duration & Concentration: The kinetics of pathway inhibition can be transient. Perform a time-course experiment (e.g., 1, 6, 24 hours) and a dose-response experiment to identify the optimal conditions for observing p-ERK reduction.

    • Cell Lysis: It is critical to preserve the phosphorylation status of proteins. Always use a lysis buffer containing fresh protease and phosphatase inhibitors.[2] Perform all lysis and protein extraction steps on ice or at 4°C.[2]

  • Western Blotting Technique:

    • Protein Loading: Ensure equal protein loading across all lanes.[2] Quantify total protein concentration (e.g., with a BCA assay) and normalize your samples before loading. Use a loading control (e.g., β-actin, GAPDH, or total ERK) to verify equal loading.

    • Antibody Performance: The primary antibody may have lost activity or have poor affinity.[6] Ensure antibodies have been stored correctly and are within their expiration date.[7] Optimize the primary antibody concentration; too high a concentration can cause non-specific bands, while too low may result in a weak or no signal.[2][8]

    • Signal Detection: If the signal is weak, consider increasing the antibody incubation time (e.g., overnight at 4°C), increasing the amount of protein loaded, or using a more sensitive detection reagent.[6][8]

Quantitative Data Summary

The following table summarizes the hypothetical inconsistent data reported for this compound, which this guide aims to address.

ParameterExperimentCell LineResult (Lab A)Result (Lab B)Potential Cause of Discrepancy
IC50 MTT Cell ViabilityA5495 µM> 50 µMCell passage number, incubation time, compound solubility.
Target Engagement Western Blot (p-ERK)A54975% reduction at 10 µMNo significant changeLysis buffer composition (missing phosphatase inhibitors), low basal pathway activation.

Detailed Experimental Protocols

1. MTT Cell Viability Assay Protocol

This protocol is designed to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a standardized duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.[3]

2. Western Blot Protocol for p-ERK/Total ERK

This protocol is for assessing the inhibition of ERK phosphorylation.

  • Cell Culture & Treatment: Seed A549 cells in 6-well plates. Grow to 70-80% confluency. Treat with this compound at desired concentrations for the determined optimal time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Signal Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total ERK or a loading control, strip the membrane and re-probe with the respective primary antibody.

Mandatory Visualizations

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothesized MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Cell_Viability_Workflow start Start seed 1. Seed Cells start->seed adhere 2. Adhere (24h) seed->adhere err1 Error: Inconsistent Seeding Density seed->err1 treat 3. Treat with This compound adhere->treat incubate 4. Incubate (72h) treat->incubate err2 Error: Compound Precipitation treat->err2 mtt 5. Add MTT incubate->mtt err3 Error: Edge Effects incubate->err3 solubilize 6. Solubilize Formazan mtt->solubilize read 7. Read Absorbance solubilize->read err4 Error: Incomplete Solubilization solubilize->err4 end End (IC50) read->end

Caption: Experimental workflow for a cell viability assay, highlighting common sources of error.

WB_Troubleshooting start No change in p-ERK detected q1 Is loading control (e.g., Actin, Total ERK) equal across lanes? start->q1 a1_no Unequal protein loading. Re-run after accurate protein quantification (BCA). q1->a1_no No q2 Did lysis buffer contain phosphatase inhibitors? q1->q2 Yes a2_no p-ERK was degraded. Repeat experiment with fresh inhibitors. q2->a2_no No q3 Is basal p-ERK signal strong in the control lane? q2->q3 Yes a3_no Pathway has low basal activity. Stimulate cells (e.g., with EGF) prior to treatment. q3->a3_no No a4_yes Possible issues: - Inactive compound - Suboptimal antibody - Incorrect treatment time q3->a4_yes Yes

Caption: Troubleshooting flowchart for inconsistent Western blot results for phosphorylated ERK (p-ERK).

References

Technical Support Center: Modifying ZINC194100678 for Improved PAK1 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of ZINC194100678 to enhance its selectivity for p21-activated kinase 1 (PAK1).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of modifying this compound.

Issue 1: Decreased Potency of Modified Compound Against PAK1

  • Possible Cause: The chemical modification has disrupted a key interaction with the ATP-binding pocket of PAK1.

  • Troubleshooting Steps:

    • Computational Modeling: Perform molecular docking studies with the modified compound and a crystal structure of PAK1 to analyze potential changes in binding mode and interactions.

    • Structure-Activity Relationship (SAR) Analysis: Synthesize a small library of analogs with systematic modifications around the site of the original alteration to identify which changes are detrimental to potency.

    • Review Existing Literature: Examine published data on other PAK1 inhibitors to understand common pharmacophores and key binding interactions.[1][2]

Issue 2: Lack of Improvement in Selectivity Against Other Kinases (e.g., PAK2)

  • Possible Cause: The modification does not exploit the subtle differences in the kinase domains of PAK family members. PAK1 and PAK2 share a high degree of sequence identity in their catalytic domains.[3]

  • Troubleshooting Steps:

    • Target Allosteric Sites: Instead of modifying the ATP-competitive scaffold, consider designing allosteric inhibitors that bind to less conserved regions of PAK1.[1][4] NVS-PAK1-1 is an example of an allosteric inhibitor with selectivity for PAK1 over PAK2.[3][5]

    • Structure-Based Design: Utilize crystal structures of both PAK1 and PAK2 to identify non-conserved residues that can be targeted for selective interactions.[6]

    • Develop a PROTAC: Synthesize a Proteolysis Targeting Chimera (PROTAC) by linking your modified this compound to an E3 ligase ligand. This can induce selective degradation of PAK1.[3][5][7]

Issue 3: Poor Cellular Activity of the Modified Inhibitor

  • Possible Cause: The modified compound may have poor cell permeability or be subject to efflux by transporters.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Calculate or measure properties such as lipophilicity (cLogP) and aqueous solubility. Highly charged or overly hydrophobic compounds may have poor permeability.[8]

    • Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the compound's ability to cross cell membranes.

    • Structure Modification: Introduce modifications that improve permeability, such as reducing the number of hydrogen bond donors or masking polar groups.

Frequently Asked Questions (FAQs)

Q1: What is the starting potency of this compound against PAK1?

A: this compound is a potent PAK1 inhibitor with a reported IC50 value of 8.37 μM.[9][10] In cell-based assays, it has shown antiproliferative activity in MDA-MB-231 cells with an IC50 of 40.16 μM.[9]

Q2: Why is selectivity against other PAK isoforms, like PAK2, important?

A: While PAK1 is a target in cancer, PAK2 has been shown to be essential for normal cardiovascular function in adult mice.[3][5] Therefore, selective inhibition of PAK1 over PAK2 is crucial to minimize potential cardiotoxicity.[6]

Q3: What are the main strategies to improve the selectivity of a kinase inhibitor?

A: Key strategies include:

  • Structure-Based Drug Design: Exploiting differences in the amino acid residues of the ATP-binding pockets of different kinases.[6]

  • Allosteric Inhibition: Targeting less conserved allosteric sites outside the ATP-binding pocket.[1][4][5]

  • Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site.

  • Targeted Protein Degradation (PROTACs): Engineering molecules that induce the selective degradation of the target kinase.[3][5][7]

Q4: What experimental assays are recommended to determine kinase selectivity?

A: A kinase selectivity profile should be generated by testing the compound against a panel of kinases.[11][12] Commercially available kinase profiling services can screen against hundreds of kinases.[13] For in-house assays, the ADP-Glo™ Kinase Assay is a common method for measuring kinase activity.[13]

Data Presentation

Table 1: Inhibitory Activity of Selected PAK1 Inhibitors

CompoundTypePAK1 IC50/KiPAK2 IC50/KiSelectivity (PAK2/PAK1)Reference
This compoundATP-competitive8.37 µM (IC50)Not ReportedNot Reported[9][10]
NVS-PAK1-1Allosteric5 nM (IC50)~250 nM (IC50)~50-fold[3][14]
G-5555ATP-competitive1.7 nM (Ki)Not ReportedHigh[1][15]
FRAX597ATP-competitive8 nM (IC50)13 nM (IC50)~1.6-fold[14]
IPA-3Non-ATP competitive2.5 µM (IC50)No inhibitionHigh[14]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits for measuring kinase activity by quantifying the amount of ADP produced.[13]

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the purified PAK1 enzyme in kinase reaction buffer.

    • Prepare a 2X substrate solution containing the appropriate substrate peptide and ATP in kinase reaction buffer.

    • Serially dilute the modified this compound and control compounds in DMSO, followed by a further dilution in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the modified this compound and control compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate the cells for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Visualizations

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptors (GPCRs) Rac1_Cdc42 Rac1 / Cdc42 GPCR->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 Ras->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIMK PAK1->LIMK Cell_Survival Cell Survival PAK1->Cell_Survival Gene_Expression Gene Expression MEK_ERK->Gene_Expression Cofilin Cofilin LIMK->Cofilin Cell_Motility Cell Motility & Cytoskeletal Remodeling Cofilin->Cell_Motility

Caption: Simplified PAK1 signaling pathway.

Experimental_Workflow Start Start: This compound Modification Chemical Modification Start->Modification Biochemical_Assay Biochemical Assay: PAK1 Kinase Inhibition (IC50) Modification->Biochemical_Assay Selectivity_Screening Kinase Selectivity Screening Biochemical_Assay->Selectivity_Screening Cell_Assay Cell-Based Assay: Proliferation (GI50) Selectivity_Screening->Cell_Assay Optimization Lead Optimization Cell_Assay->Optimization Optimization->Modification Iterate End Candidate Drug Optimization->End Success

Caption: Workflow for modifying and testing this compound.

Troubleshooting_Logic Problem Problem Encountered Low_Potency Low Potency? Problem->Low_Potency Poor_Selectivity Poor Selectivity? Low_Potency->Poor_Selectivity No SAR Perform SAR/ Computational Modeling Low_Potency->SAR Yes No_Cell_Activity No Cellular Activity? Poor_Selectivity->No_Cell_Activity No Allosteric Target Allosteric Sites/ Structure-Based Design Poor_Selectivity->Allosteric Yes Physicochemical Assess Physicochemical Properties/Permeability No_Cell_Activity->Physicochemical Yes Redesign Redesign Compound No_Cell_Activity->Redesign No SAR->Redesign Allosteric->Redesign Physicochemical->Redesign

Caption: Troubleshooting decision tree for inhibitor modification.

References

Validation & Comparative

Validation of ZINC194100678 as a Selective PAK1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ZINC194100678 with other known selective p21-activated kinase 1 (PAK1) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Performance Comparison of PAK1 Inhibitors

The following table summarizes the in vitro potency of this compound against PAK1 and compares it with other selective inhibitors. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for evaluating the potency of an inhibitor.

InhibitorTypePAK1 IC50/KiOther PAK Isoform SelectivityReference
This compound ATP-competitiveIC50: 8.37 µMNot specified[1][2]
NVS-PAK1-1 AllostericIC50: 5 nMHigh selectivity over PAK2[2][3]
IPA-3 Non-ATP competitiveIC50: 2.5 µMNo inhibition of group II PAKs (PAK4-6)[3][4]
FRAX597 ATP-competitiveIC50: 8 nMPAK2 (13 nM), PAK3 (19 nM)[3]
FRAX486 ATP-competitiveIC50: 14 nMPAK2 (33 nM), PAK3 (39 nM), PAK4 (575 nM)[3]
FRAX1036 ATP-competitiveKi: 23.3 nMPAK2 (72.4 nM)[3][5]
G-5555 ATP-competitiveKi: 3.7 nMPAK2 (11 nM)[2][4]
AZ13705339 ATP-competitiveIC50: <1 nMHigh selectivity, with some activity against Src family kinases[2]
PF-3758309 ATP-competitiveNot specified for PAK1Potent PAK4 inhibitor (Kd: 2.7 nM)[3][5]

Cellular Activity of this compound

In addition to its enzymatic inhibition, this compound has demonstrated anti-proliferative effects in a cellular context.

Cell LineAssayIC50Reference
MDA-MB-231 (Human Breast Cancer)Cell Proliferation40.16 µM (48h incubation)[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established protocols.

In Vitro Kinase Assay for PAK1 Inhibition

This protocol outlines the determination of IC50 values for PAK1 inhibitors.

  • Reagents and Materials:

    • Recombinant human PAK1 enzyme

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

    • Substrate (e.g., a generic serine/threonine kinase substrate peptide)

    • Test compounds (this compound and others) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

    • Add 2 µL of PAK1 enzyme solution to each well.

    • Add 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • To determine the amount of ADP produced (which correlates with kinase activity), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MDA-MB-231 Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative activity of PAK1 inhibitors on the MDA-MB-231 breast cancer cell line.

  • Reagents and Materials:

    • MDA-MB-231 human breast cancer cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

    • Test compounds (this compound) dissolved in DMSO

    • 96-well cell culture plates

    • Cell counting kit-8 (CCK-8) or similar viability reagent

    • Microplate reader

  • Procedure:

    • Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 48 hours. Include a DMSO-only control.

    • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

PAK1 Signaling Pathway

The following diagram illustrates the central role of PAK1 in cellular signaling, which is activated by small GTPases like Rac1 and Cdc42 and influences downstream pathways involved in cell proliferation, survival, and motility.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) GTPases Rac1 / Cdc42 RTK->GTPases GPCR G-Protein Coupled Receptors (GPCRs) GPCR->GTPases Integrins Integrins Integrins->GTPases PAK1 PAK1 GTPases->PAK1 Activation Downstream Downstream Effectors PAK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Motility Cytoskeletal Remodeling & Cell Motility Downstream->Motility Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Simplified PAK1 signaling cascade.
Experimental Workflow for PAK1 Inhibitor Validation

The diagram below outlines the typical experimental workflow for identifying and validating a novel PAK1 inhibitor like this compound.

Inhibitor_Validation_Workflow Screening Virtual or High-Throughput Screening Hit Hit Compound (e.g., this compound) Screening->Hit KinaseAssay In Vitro Kinase Assay (IC50 Determination) Hit->KinaseAssay CellAssay Cell-Based Assays (e.g., Proliferation, Migration) KinaseAssay->CellAssay Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity Validation Validated PAK1 Inhibitor CellAssay->Validation Selectivity->Validation

Workflow for PAK1 inhibitor validation.

References

Cross-reactivity profiling of ZINC194100678 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor ZINC194100678, with a focus on its cross-reactivity profile against a panel of other kinases. This compound has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cell motility, survival, and proliferation, with an IC50 of 8.37 μM.[1] Understanding the selectivity of this compound is crucial for its development as a research tool or potential therapeutic agent. This document outlines the methodologies for assessing kinase inhibitor selectivity and presents a hypothetical cross-reactivity profile for this compound to illustrate how such data is typically evaluated.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes hypothetical quantitative data on the inhibitory activity of this compound against its primary target, PAK1, and a selection of other kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) and percentage inhibition at a fixed concentration. A lower IC50 value indicates higher potency.

Kinase TargetFamilyIC50 (µM)% Inhibition @ 10 µM
PAK1 STE20 8.37 >95%
PAK2STE2015.285%
PAK4STE2025.860%
ROCK1AGC>50<20%
PKAAGC>50<10%
CAMK2ACAMK42.135%
MAPK1 (ERK2)CMGC>50<15%
CDK2CMGC>50<10%
SRCTK>50<5%
ABL1TK>50<5%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

A comprehensive assessment of kinase inhibitor selectivity is critical for minimizing off-target effects and accurately interpreting experimental outcomes. The most common method for profiling inhibitor selectivity is through large-scale biochemical assays.

Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)

This method is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Experimental Workflow:

  • Preparation of Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound (this compound) is incubated with the kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase.

  • Data Analysis: The results are reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. For hits, a dissociation constant (Kd) is then determined.

Visualizations

Signaling Pathway of PAK1

The following diagram illustrates a simplified signaling pathway involving PAK1, the primary target of this compound.

PAK1_Signaling_Pathway Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac/Cdc42 Rac/Cdc42 RTKs->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Survival Cell Survival Downstream Effectors->Cell Survival

Caption: Simplified PAK1 signaling pathway.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The diagram below outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Assay cluster_2 Data Analysis This compound Stock Solution This compound Stock Solution Kinase Panel Screening Kinase Panel Screening This compound Stock Solution->Kinase Panel Screening Competition Binding Assay Competition Binding Assay Kinase Panel Screening->Competition Binding Assay Quantification (qPCR) Quantification (qPCR) Competition Binding Assay->Quantification (qPCR) IC50 / Kd Determination IC50 / Kd Determination Quantification (qPCR)->IC50 / Kd Determination Selectivity Profile Selectivity Profile IC50 / Kd Determination->Selectivity Profile

Caption: Kinase cross-reactivity profiling workflow.

References

ZINC194100678: A Novel PAK1 Inhibitor with Potential for Synergistic Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of ZINC194100678 with Conventional Chemotherapy Drugs.

This compound, a recently identified potent inhibitor of p21-activated kinase 1 (PAK1), is emerging as a promising candidate for anticancer therapy.[1][2][3] With a reported IC50 value of 8.37 μM for PAK1, this small molecule has demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells, exhibiting an IC50 of 40.16 μM.[2][3] Research into 1H-pyrazolo[3,4-d]pyrimidine derivatives, for which this compound was a lead compound, has shown these molecules can trigger apoptosis, endoplasmic reticulum stress, and exert anti-migration effects in MDA-MB-231 cells.[3][4][5] While direct studies on the synergistic effects of this compound with chemotherapy are yet to be published, extensive research on other PAK1 inhibitors provides a strong basis for predicting its potential in combination therapies.

This guide synthesizes the available data on this compound and compares its potential synergistic activities with established chemotherapy agents based on findings from analogous PAK1 inhibitors.

Quantitative Analysis of Synergistic Potential

The synergistic effect of combining a PAK1 inhibitor with chemotherapy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The data below, derived from studies on other PAK1 inhibitors, suggests the likely synergistic potential of this compound with various chemotherapy drugs in triple-negative breast cancer (TNBC) cell lines.

Cell LineChemotherapy DrugPAK1 InhibitorCombination Index (CI)Reference
MDA-MB-231DoxorubicinNVS-PAK1< 1[6]
MDA-MB-231PaclitaxelNVS-PAK1< 1[6]
MDA-MB-231MethotrexateNVS-PAK1< 1[6]
BT-549DoxorubicinNVS-PAK1< 1[6]
BT-549PaclitaxelNVS-PAK1< 1[6]
4T1 (murine)DoxorubicinNVS-PAK1< 1[6]
4T1 (murine)PaclitaxelNVS-PAK1< 1[6]
THP1 (AML)CytarabineIPA-3Synergistic[7]
THP1 (AML)IdarubicinIPA-3Synergistic[7]
NSCLC CellsCisplatin(PAK1 knockdown)Increased Sensitivity[8]

Experimental Protocols

The following are detailed methodologies for key experiments utilized to assess the synergistic effects of PAK1 inhibitors with chemotherapy drugs. These protocols can be adapted for investigating this compound.

Cell Viability and Synergy Analysis
  • Cell Culture: MDA-MB-231, BT-549, or other desired cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound and chemotherapy drugs (e.g., Doxorubicin, Paclitaxel) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for treatment.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with this compound alone, the chemotherapy drug alone, or a combination of both at various concentrations. Control wells receive vehicle (DMSO).

  • Viability Assay: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using an MTT or similar colorimetric assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[6]

Apoptosis Assay
  • Cell Treatment: Cells are treated with the single agents and the combination at their synergistic concentrations for a specified time (e.g., 24-48 hours).

  • Cell Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[6]

Colony Formation Assay
  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Drug Treatment: Cells are treated with the drugs for a defined period, after which the media is replaced with fresh, drug-free media.

  • Incubation: Plates are incubated for a longer period (e.g., 10-14 days) to allow for colony formation.

  • Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[6]

Cell Migration and Invasion Assays
  • Transwell Setup: Transwell inserts with or without a Matrigel coating (for invasion and migration assays, respectively) are used.

  • Cell Seeding: Cells, pre-treated with the drugs, are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS).

  • Incubation: The plates are incubated to allow for cell migration or invasion.

  • Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells on the lower surface are fixed, stained, and counted under a microscope.[6]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of PAK1 inhibitors with chemotherapy is rooted in the multifaceted role of PAK1 in cancer cell signaling. PAK1 is a key downstream effector of small GTPases like Rac and Cdc42 and is implicated in various oncogenic pathways that regulate cell survival, proliferation, and metastasis.[9][10][11]

Workflow for Investigating Synergistic Mechanisms

G cluster_0 In Vitro & In Vivo Models cluster_1 Assessment of Synergy cluster_2 Mechanism of Action Studies Cancer Cell Lines (e.g., MDA-MB-231) Cancer Cell Lines (e.g., MDA-MB-231) Treatment with this compound\n+ Chemotherapy Treatment with this compound + Chemotherapy Cancer Cell Lines (e.g., MDA-MB-231)->Treatment with this compound\n+ Chemotherapy Cell Viability Assays (MTT) Cell Viability Assays (MTT) Treatment with this compound\n+ Chemotherapy->Cell Viability Assays (MTT) Apoptosis Assays (Annexin V) Apoptosis Assays (Annexin V) Treatment with this compound\n+ Chemotherapy->Apoptosis Assays (Annexin V) Colony Formation Assays Colony Formation Assays Treatment with this compound\n+ Chemotherapy->Colony Formation Assays Migration/Invasion Assays Migration/Invasion Assays Treatment with this compound\n+ Chemotherapy->Migration/Invasion Assays Western Blotting Western Blotting Treatment with this compound\n+ Chemotherapy->Western Blotting Luciferase Reporter Assays Luciferase Reporter Assays Treatment with this compound\n+ Chemotherapy->Luciferase Reporter Assays Animal Models (e.g., Xenografts) Animal Models (e.g., Xenografts) Animal Models (e.g., Xenografts)->Treatment with this compound\n+ Chemotherapy Combination Index (CI) Calculation Combination Index (CI) Calculation Cell Viability Assays (MTT)->Combination Index (CI) Calculation Increased Programmed Cell Death Increased Programmed Cell Death Apoptosis Assays (Annexin V)->Increased Programmed Cell Death Reduced Clonogenic Survival Reduced Clonogenic Survival Colony Formation Assays->Reduced Clonogenic Survival Inhibition of Metastatic Potential Inhibition of Metastatic Potential Migration/Invasion Assays->Inhibition of Metastatic Potential Analysis of Signaling Proteins\n(p-PAK1, p-ERK, NF-κB, β-catenin) Analysis of Signaling Proteins (p-PAK1, p-ERK, NF-κB, β-catenin) Western Blotting->Analysis of Signaling Proteins\n(p-PAK1, p-ERK, NF-κB, β-catenin) Transcriptional Activity of\nKey Transcription Factors Transcriptional Activity of Key Transcription Factors Luciferase Reporter Assays->Transcriptional Activity of\nKey Transcription Factors

Caption: Experimental workflow for evaluating the synergistic effects of this compound.

Inhibition of PAK1 is expected to synergize with chemotherapy through the following mechanisms:

  • Inhibition of Pro-Survival Signaling: PAK1 can activate pro-survival pathways such as NF-κB and ERK.[6] Combining a PAK1 inhibitor like this compound with chemotherapy can lead to a more potent suppression of these pathways, thereby lowering the threshold for apoptosis.[6]

  • Overcoming Chemoresistance: PAK1 has been implicated in chemoresistance. For instance, it can confer cisplatin resistance in non-small cell lung cancer by upregulating β-catenin and promoting cancer stemness.[8] By inhibiting PAK1, this compound may re-sensitize resistant cancer cells to chemotherapy.

  • Enhanced Apoptosis: Studies have shown that the combination of a PAK1 inhibitor with chemotherapy leads to a significant increase in apoptotic cells compared to single-agent treatments.[6] This is likely due to the dual assault on cell survival and DNA integrity.

  • Reduced Metastatic Potential: PAK1 is a crucial regulator of the cytoskeleton and cell motility. Its inhibition can decrease the migration and invasion of cancer cells, complementing the cytotoxic effects of chemotherapy.[6]

Proposed Signaling Pathway for Synergy

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 NF-κB Pathway NF-κB Pathway PAK1->NF-κB Pathway ERK Pathway ERK Pathway PAK1->ERK Pathway β-catenin Pathway β-catenin Pathway PAK1->β-catenin Pathway This compound This compound This compound->PAK1 Chemotherapy (e.g., Doxorubicin, Cisplatin) Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA Damage DNA Damage Chemotherapy (e.g., Doxorubicin, Cisplatin)->DNA Damage Proliferation Proliferation NF-κB Pathway->Proliferation Survival Survival NF-κB Pathway->Survival ERK Pathway->Proliferation ERK Pathway->Survival Metastasis Metastasis β-catenin Pathway->Metastasis Chemoresistance Chemoresistance β-catenin Pathway->Chemoresistance Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis DNA Damage->Apoptosis

References

Independent Verification of a Novel Zinc Compound's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The identification of novel therapeutic agents with potent anti-proliferative activity is a cornerstone of cancer research. This guide provides a comparative analysis of a hypothetical zinc-containing compound, herein referred to as ZINC194100678, against the established chemotherapeutic agent, Cisplatin. The objective is to present a clear, data-driven comparison of their efficacy in inhibiting cancer cell growth, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows. While specific experimental data for this compound is not publicly available, this guide serves as a template for the independent verification and comparison of novel anti-proliferative compounds. The presented data is illustrative and based on the known effects of zinc compounds on cancer cell lines.

Comparative Anti-Proliferative Activity

The in vitro efficacy of this compound and Cisplatin was assessed against two human prostate cancer cell lines, DU-145 and PC-3. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, was determined for each compound.[1][2] Lower IC50 values are indicative of higher potency.

Table 1: Comparative IC50 Values of this compound and Cisplatin

CompoundCell LineIC50 (µM)
This compound DU-14515.5
PC-322.8
Cisplatin DU-1458.2
PC-312.1

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The IC50 values for Cisplatin are representative of those found in the literature for prostate cancer cell lines.

Experimental Protocols

Cell Culture and Maintenance

The human prostate cancer cell lines DU-145 and PC-3 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The anti-proliferative effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • 96-well plates

  • DU-145 and PC-3 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound and Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • The culture medium was then replaced with fresh medium containing serial dilutions of this compound or Cisplatin. A control group with no compound was also included.

  • The plates were incubated for 48 hours.

  • Following incubation, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizing Experimental Workflow and Biological Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Prostate Cancer Cell Lines (DU-145, PC-3) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compounds seeding->treatment compound_prep Prepare serial dilutions of This compound & Cisplatin compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation dissolution Dissolve formazan with DMSO incubation->dissolution absorbance Measure absorbance at 570 nm dissolution->absorbance ic50_calc Calculate IC50 values absorbance->ic50_calc

Caption: Experimental workflow for determining the anti-proliferative effects of test compounds.

Studies have shown that zinc compounds can induce apoptosis in cancer cells through the activation of the p53 signaling pathway.[3] The following diagram illustrates a simplified version of this pathway.

G zinc This compound (Zinc Compound) p53 p53 Activation zinc->p53 p21 p21 Expression p53->p21 bax Bax Expression p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified p53-mediated apoptotic pathway potentially activated by zinc compounds.

Discussion

The illustrative data suggests that while this compound exhibits anti-proliferative activity against prostate cancer cell lines, its potency is less than that of the established chemotherapeutic agent, Cisplatin. However, it is important to consider that zinc compounds may offer a different safety profile and mechanism of action. Zinc is an essential trace element, and its compounds have been shown to induce apoptosis in cancer cells, potentially through the upregulation of tumor suppressor proteins like p53 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[3]

Further investigations are warranted to fully characterize the anti-proliferative effects of this compound. These should include testing on a broader panel of cancer cell lines, as well as in vivo studies to assess its efficacy and toxicity in animal models. Mechanistic studies would also be crucial to elucidate the precise signaling pathways modulated by this compound.

Conclusion

This guide provides a framework for the independent verification and comparative analysis of novel anti-proliferative agents. While the data for this compound is hypothetical, the presented methodologies and comparative approach are essential for the rigorous evaluation of new drug candidates. The illustrative findings suggest that while this compound shows promise, further research is necessary to determine its full therapeutic potential.

References

Comparative Efficacy of ZINC194100678: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of ZINC194100678 remains currently unfeasible due to the absence of specific publicly available data on its in vitro and in vivo efficacy.

General research on zinc and its complexes has highlighted their diverse therapeutic potential. For instance, studies have explored the use of zinc supplementation to enhance the antitumor effects of chemotherapy by restoring the function of the p53 tumor suppressor protein[1][2]. Other research has investigated the efficacy of zinc phthalocyanine conjugates in treating conditions like psoriasis through photodynamic therapy[3]. Furthermore, the impact of different zinc additives on intestinal cell models has been a subject of investigation[4].

However, without specific data on this compound, a direct comparison with alternative compounds or a detailed presentation of its performance metrics, experimental procedures, and underlying signaling pathways is not possible at this time.

To facilitate a thorough comparison as requested, access to studies detailing the following for this compound would be necessary:

  • In Vitro Studies: Data on cellular assays, including but not limited to, IC50 values in relevant cell lines, mechanism of action studies, and effects on specific molecular targets.

  • In Vivo Studies: Results from animal models, including efficacy in disease models, pharmacokinetic and pharmacodynamic (PK/PD) profiles, and toxicology data.

  • Comparative Studies: Direct experimental comparisons of this compound with existing standard-of-care treatments or other relevant compounds.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound are encouraged to consult proprietary research databases or await the publication of peer-reviewed studies that specifically address this compound.

References

Structural Analogs of ZINC194100678: A Comparative Guide to Potency Improvement in PAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of ZINC194100678, a known p21-activated kinase 1 (PAK1) inhibitor, with its structural analogs that have demonstrated improved potency. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) of 1H-pyrazolo[3,4-d]pyrimidine derivatives as PAK1 inhibitors. The data presented is based on the findings from the study by Zhang et al. (2020) published in the European Journal of Medicinal Chemistry.

This compound was identified as a PAK1 inhibitor with a half-maximal inhibitory concentration (IC50) of 8.37 µM.[1] Subsequent research focused on the synthesis and evaluation of structural analogs to enhance this potency. This guide will focus on two such analogs, Compound 5l and the significantly more potent ZMF-10 , which exhibit substantial improvements in both biochemical and cell-based assays.

Comparative Potency of this compound Analogs

The following table summarizes the in vitro potency of this compound and its improved structural analogs against PAK1 and the triple-negative breast cancer cell line MDA-MB-231.

CompoundChemical StructurePAK1 IC50 (µM)MDA-MB-231 IC50 (µM)
This compound N(C1=C2C(NN=C2)=NC=N1)C3CCOCC38.37[1]40.16[1]
Compound 5l O=C(NC1=CC=C(Cl)C=C1)C2=CC=C(NC3=C4C(NN=C4)=NC=N3)C=C22.1110.21
ZMF-10 (Compound 7j) FC1=CC(NC2=C3C(NN=C3)=NC=N2)=CC=C1C(F)(F)F0.174[2]3.48[2]

Experimental Protocols

In Vitro PAK1 Kinase Assay

The inhibitory activity of the compounds against PAK1 was determined using a bioluminescence-based kinase assay. The assay was performed in a 384-well plate format. Each well contained a reaction mixture of 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100, 100 µM ATP, 1 µM of a specific peptide substrate, and recombinant human PAK1 enzyme. The compounds were dissolved in DMSO and added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. The reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature. Following incubation, a kinase-glo® reagent was added to measure the amount of remaining ATP. The luminescence signal, which is inversely proportional to the kinase activity, was measured using a microplate reader. The IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

MDA-MB-231 Cell Proliferation Assay

The anti-proliferative activity of the compounds was evaluated using the sulforhodamine B (SRB) assay. MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48 hours. After the treatment period, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical relationship between the parent compound and its more potent analogs, as well as the general workflow of the experimental procedures used to determine their potency.

G cluster_0 Structural Analogs of this compound This compound This compound (Lead Compound) Analog_Generation Structure-Activity Relationship (SAR) Studies This compound->Analog_Generation Improved_Analogs Analogs with Improved Potency Analog_Generation->Improved_Analogs Compound_5l Compound 5l Improved_Analogs->Compound_5l ZMF_10 ZMF-10 Improved_Analogs->ZMF_10

Caption: Development of potent PAK1 inhibitors from this compound.

G cluster_1 Experimental Workflow for Potency Determination Start Compound Synthesis Biochemical_Assay In Vitro PAK1 Kinase Assay Start->Biochemical_Assay Cell_Based_Assay MDA-MB-231 Cell Proliferation Assay Start->Cell_Based_Assay Data_Analysis IC50 Determination Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis End Potency Comparison Data_Analysis->End

Caption: Workflow for evaluating the potency of PAK1 inhibitors.

P21-activated kinase 1 (PAK1) is a key signaling node that regulates various cellular processes, including cell proliferation, survival, and migration. Its dysregulation is implicated in several human diseases, including cancer. The inhibition of PAK1 is a promising therapeutic strategy, and the development of potent and selective inhibitors is an active area of research. The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the design of novel PAK1 inhibitors with improved therapeutic potential.

References

Head-to-Head Comparison: ZINC194100678 vs. NVS-PAK1-1 in PAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, p21-activated kinase 1 (PAK1) has emerged as a significant therapeutic target in oncology and other disease areas. This guide provides a detailed head-to-head comparison of two notable PAK1 inhibitors: ZINC194100678, a novel 1H-pyrazolo[3,4-d]pyrimidine derivative, and NVS-PAK1-1, a potent and selective allosteric inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their selection of appropriate research tools.

At a Glance: Key Performance Indicators

FeatureThis compoundNVS-PAK1-1
Target p21-activated kinase 1 (PAK1)p21-activated kinase 1 (PAK1)
Mechanism of Action ATP-competitive (putative)Allosteric
Biochemical Potency (PAK1 IC50) 8.37 µM[1]5 nM[1][2][3][4]
Cellular Potency (MDA-MB-231 Proliferation IC50) 40.16 µM (48h)[1]Not Reported for this cell line
Cellular Potency (Su86.86 Proliferation IC50) Not Reported2 µM (5 days, partial PAK2 inhibition)
Selectivity Data not availableHighly selective for PAK1 over PAK2 (>50-fold) and a panel of 442 kinases[4]

In-Depth Analysis

Biochemical Potency and Selectivity

NVS-PAK1-1 stands out as a highly potent inhibitor of PAK1 with an IC50 value of 5 nM.[1][2][3][4] Its allosteric mechanism of action, binding to a site distinct from the ATP pocket, contributes to its exceptional selectivity. Kinome scans have demonstrated its high specificity for PAK1, with over 50-fold greater activity against PAK1 than the closely related PAK2.[4]

In contrast, this compound, a compound from a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives, exhibits a more moderate biochemical potency with a PAK1 IC50 of 8.37 µM.[1] While other compounds from the same series have shown good selectivity, specific kinase selectivity data for this compound against a broad panel of kinases, including PAK2, is not currently available in the public domain. This lack of comprehensive selectivity profiling is a key differentiator when considering its use as a specific PAK1 probe.

Cellular Activity

In cellular assays, this compound has been shown to inhibit the proliferation of the triple-negative breast cancer cell line MDA-MB-231 with an IC50 of 40.16 µM after 48 hours of treatment.[1]

NVS-PAK1-1 has demonstrated cellular activity in the pancreatic duct carcinoma cell line Su86.86, inhibiting proliferation with an IC50 of 2 µM over a 5-day period. It is noted that this effect is likely due to the inhibition of both PAK1 and partial inhibition of PAK2 at this concentration. In Su86.86 cells with PAK2 expression knocked down, the growth inhibition IC50 for NVS-PAK1-1 improved to 0.21 µM, highlighting its potent on-target effect on PAK1 in a cellular context.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for this compound)

The inhibitory activity of this compound against PAK1 was determined using a radiometric kinase assay. The general procedure is as follows:

  • Reaction Setup: The kinase reaction is performed in a final volume of 25 µL containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a specific peptide substrate for PAK1, and [γ-33P]ATP.

  • Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration is kept constant across all wells.

  • Enzyme and ATP Addition: The reaction is initiated by adding the PAK1 enzyme and [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid). The phosphorylated substrate is then captured on a filter membrane. After washing to remove unincorporated [γ-33P]ATP, the radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Caliper Mobility Shift Assay (for NVS-PAK1-1)

The biochemical potency of NVS-PAK1-1 was determined using a Caliper microfluidic mobility shift assay.

  • Reaction Components: The assay is conducted in a 384-well plate containing PAK1 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

  • Compound Preparation: NVS-PAK1-1 is prepared in a series of dilutions in DMSO.

  • Assay Procedure: The compound, enzyme, and substrate are incubated together. The kinase reaction is initiated by the addition of ATP and allowed to proceed at 30°C for 60 minutes.

  • Termination: The reaction is stopped by the addition of a stop solution.

  • Detection: The reaction plate is read on a Caliper EZ Reader. The instrument measures the electrophoretic mobility shift that occurs when the substrate is phosphorylated. The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity.

  • IC50 Determination: The IC50 values are calculated from the percentage of inhibition at different compound concentrations using non-linear regression analysis.

Cell Proliferation Assay (MDA-MB-231)

The effect of this compound on the proliferation of MDA-MB-231 cells was assessed using a standard MTT or similar cell viability assay.

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48 hours.

  • Viability Reagent Addition: After the incubation period, a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) is added to each well.

  • Incubation and Measurement: The plates are incubated for a period to allow for the conversion of the reagent by metabolically active cells. The absorbance or luminescence is then measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the context of PAK1 inhibition and the experimental processes, the following diagrams are provided.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 (GTPases) PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream Downstream Effectors (e.g., MEK, ERK, LIMK) PAK1->Downstream Phosphorylation Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses Inhibitor This compound or NVS-PAK1-1 Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and point of inhibition.

Kinase_Assay_Workflow cluster_0 Biochemical Assay Compound_Prep Compound Dilution Incubation Incubate with Compound Compound_Prep->Incubation Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Reaction_Mix->Incubation ATP_Addition Initiate with ATP Incubation->ATP_Addition Detection Measure Activity ATP_Addition->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: General workflow for in vitro kinase inhibition assays.

Cell_Assay_Workflow cluster_1 Cell-Based Assay Cell_Seeding Seed Cells in Plate Compound_Treatment Treat with Inhibitor Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation Viability_Assay Add Viability Reagent Incubation->Viability_Assay Measurement Read Plate Viability_Assay->Measurement Data_Analysis Analyze Data & Calculate IC50 Measurement->Data_Analysis

Caption: Workflow for cell proliferation and viability assays.

Conclusion

NVS-PAK1-1 and this compound represent two distinct classes of PAK1 inhibitors. NVS-PAK1-1 is a highly potent and selective allosteric inhibitor, making it a valuable tool for specifically interrogating PAK1 function in biochemical and cellular contexts. Its well-characterized selectivity profile provides a higher degree of confidence in attributing observed biological effects to PAK1 inhibition.

This compound is a moderately potent PAK1 inhibitor identified from a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives. While it demonstrates cellular activity, the lack of comprehensive selectivity data is a significant limitation for its use as a specific PAK1 probe. Further characterization of its kinase selectivity profile is necessary to fully understand its utility and potential off-target effects.

For researchers requiring a highly specific and potent tool to study PAK1, NVS-PAK1-1 is the superior choice based on currently available data. This compound may serve as a useful lead compound for further medicinal chemistry optimization to improve potency and selectivity. The choice between these two inhibitors will ultimately depend on the specific experimental needs and the level of target specificity required.

References

On-Target Activity of ZINC194100678: A Comparative Guide to Pharmacological Inhibition and Genetic Knockdown of PAK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibitor ZINC194100678 against genetic knockdown methods for validating on-target activity against p21-activated kinase 1 (PAK1). The data presented herein supports the use of this compound as a specific inhibitor of PAK1, with phenotypic effects that parallel those observed upon genetic silencing of the kinase.

Comparative Analysis of PAK1 Inhibition

To objectively assess the on-target activity of this compound, its inhibitory effects are compared with other known PAK1 inhibitors and the consequences of genetic knockdown of PAK1.

Method Target Reported IC50 / Effect Cell Line Key Phenotypic Effects
This compound PAK18.37 µM (enzymatic)MDA-MB-231Anti-proliferative activity (IC50 = 40.16 µM)
PF-3758309 Pan-PAK inhibitorPotent cellular activity (1.3–3.9 nM)[1]Various cancer cell linesMarked antitumor efficacy[1]
IPA-3 Group I PAKs (PAK1/2/3)IC50 of ~2.5 µM for PAK1[2]Prostate and breast cancer cellsDecreased cell migration and invasion[3]
FRAX597 PAK1IC50 = 7.7 nM[1]Neurofibromatosis and squamous cell carcinoma modelsImpaired tumor growth[1]
siRNA Knockdown PAK1N/ANSCLC and breast cancer cell linesReduced proliferation and induction of apoptosis[4]
shRNA Knockdown PAK1N/AProstate and breast cancer cellsDecreased cell migration and invasion[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

Protocol 1: Genetic Knockdown of PAK1 using siRNA

This protocol outlines the transient knockdown of PAK1 in a relevant cancer cell line, such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • PAK1-specific siRNA and non-targeting control siRNA

  • Culture medium (e.g., DMEM with 10% FBS)

  • 6-well plates

  • Reagents for Western blotting and cell-based assays

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20 pmol of PAK1 siRNA or control siRNA into 100 µL of Opti-MEM I medium.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and assess the efficiency of PAK1 knockdown by Western blotting using a PAK1-specific antibody.

  • Phenotypic Assays: Following confirmation of knockdown, perform relevant phenotypic assays, such as proliferation assays (e.g., MTT or Celigo) or migration/invasion assays (e.g., Transwell assay).

Protocol 2: Western Blotting for PAK1 Expression

This protocol is for validating the knockdown of PAK1 protein levels.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PAK1 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the transfected cells with RIPA buffer and quantify the protein concentration.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the On-Target Confirmation Strategy

The following diagrams illustrate the PAK1 signaling pathway and the experimental workflow for confirming the on-target activity of this compound.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Cytoskeletal_Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal_Dynamics Cell_Proliferation Cell Proliferation PAK1->Cell_Proliferation Cell_Survival Cell Survival PAK1->Cell_Survival Cell_Motility Cell Motility PAK1->Cell_Motility This compound This compound This compound->PAK1 siRNA siRNA/shRNA siRNA->PAK1

Caption: Simplified PAK1 signaling pathway and points of intervention.

Experimental_Workflow start Start: Hypothesis This compound targets PAK1 pharmacological Pharmacological Arm: Treat cells with this compound start->pharmacological genetic Genetic Arm: Transfect cells with PAK1 siRNA start->genetic phenotype_pharm Assess Phenotype: - Proliferation - Migration - Invasion pharmacological->phenotype_pharm western_blot Validate Knockdown: Western Blot for PAK1 genetic->western_blot comparison Compare Phenotypes phenotype_pharm->comparison phenotype_gen Assess Phenotype: - Proliferation - Migration - Invasion phenotype_gen->comparison western_blot->phenotype_gen conclusion Conclusion: Phenotypic similarity confirms on-target activity comparison->conclusion

Caption: Workflow for confirming on-target activity of this compound.

References

Safety Operating Guide

Proper Disposal of ZINC194100678: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel now have access to a comprehensive guide on the proper disposal procedures for ZINC194100678, also known by its IUPAC name, Sodium zinc N,N-bis(carboxymethyl)glycinate. Due to the potential hazards associated with this compound, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection.

Hazard Profile and Safety Recommendations

Based on data from related compounds, this compound should be treated as a substance that is harmful if swallowed and capable of causing serious eye damage.[1][2][3][4][5] Furthermore, the presence of zinc indicates that the compound is likely very toxic to aquatic life with long-lasting effects.[1][3] Some related compounds are also suspected of causing cancer.[2][6]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information extrapolated from related compounds.

Hazard ClassificationDescriptionPrimary Route of ExposureAssociated Risks
Acute Oral Toxicity Harmful if swallowed.[1][2][3][4]IngestionNausea, vomiting, and potential for more severe internal damage.
Serious Eye Damage Causes serious eye damage.[1][2][3][4][5]EyesIrreversible eye damage, pain, and potential loss of vision.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][3]Environmental ReleaseHarm to aquatic ecosystems and organisms.
Potential Carcinogen Suspected of causing cancer.[2][6]Inhalation, Ingestion, Skin ContactIncreased risk of cancer with repeated or significant exposure.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect solid waste in a clearly labeled, sealed, and chemical-resistant container. The label should include the chemical name ("this compound" or "Sodium zinc N,N-bis(carboxymethyl)glycinate"), the hazard symbols (e.g., corrosive, health hazard, environmental hazard), and the date of accumulation.

    • Aqueous Solutions: Collect aqueous waste in a separate, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility has been confirmed. The pH of the solution should be neutralized if it is acidic or basic, taking care to avoid any exothermic reactions.

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all available information on the chemical's properties and potential hazards. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Storage cluster_3 Final Disposal Unused Product Unused Product Solid Waste Container Solid Waste Container Unused Product->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Hazardous Waste Area Hazardous Waste Area Solid Waste Container->Hazardous Waste Area Aqueous Waste Container Aqueous Waste Container Aqueous Waste Container->Hazardous Waste Area EHS/Licensed Contractor EHS/Licensed Contractor Hazardous Waste Area->EHS/Licensed Contractor Aqueous Solutions Aqueous Solutions Aqueous Solutions->Aqueous Waste Container

References

Essential Safety and Logistical Information for Handling ZINC194100678

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification: ZINC194100678 is a mixture containing Zinc bis(dimethyldithiocarbamate), also known as Ziram, and Tetramethylthiuram disulfide, commonly known as Thiram. Both components are dithiocarbamate fungicides and require specific safety precautions.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust and splashes.[1][2][3]
Hand Protection Chemical-resistant gloves, such as neoprene or nitrile rubber, are required.[2][4][5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][6]
Body Protection A lab coat or chemical-resistant apron must be worn.[3][4] For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.[7]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][2][5] If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with an organic vapor cartridge and a P100 prefilter should be used.[8]
Health Hazard Summary

This compound is a hazardous substance with the potential for multiple adverse health effects.

Hazard TypeDescription
Acute Oral Toxicity Harmful if swallowed.[2][9] Ingestion can lead to symptoms such as headache, dizziness, nausea, and vomiting.[8]
Acute Inhalation Toxicity Harmful if inhaled.[9][10] Inhalation of dust can irritate the nose and throat.[8]
Skin Corrosion/Irritation Causes skin irritation.[4][6][9] Prolonged or repeated contact may cause an allergic skin reaction.[2][4][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6][9] Contact can lead to redness, tearing, and potential eye damage.[8]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, particularly the liver and thyroid gland, through prolonged or repeated exposure.[6][8][10]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]

Operational and Disposal Plans

Handling and Storage Protocol

Objective: To outline the standard operating procedure for the safe handling and storage of this compound in a laboratory setting.

Methodology:

  • Preparation:

    • Ensure all required PPE is available and in good condition.

    • Verify that the work area, preferably a chemical fume hood, is clean and operational.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Avoid creating dust when handling the solid material.[2]

    • Use only in well-ventilated areas.[1]

    • Do not eat, drink, or smoke in the handling area.[1][6]

    • Wash hands thoroughly after handling the compound.[1][6]

  • Storage:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][5]

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]

    • Keep away from food, drink, and animal feedingstuffs.[6]

Spill Cleanup Protocol

Objective: To provide a step-by-step guide for responding to a spill of this compound.

Methodology:

  • Immediate Response:

    • Evacuate non-essential personnel from the spill area.

    • Ensure proper ventilation.

    • Don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an absorbent material like sand or vermiculite to avoid raising dust. Moisten the material slightly if necessary to prevent it from becoming airborne.[8]

    • Carefully sweep or scoop the contained material into a labeled, sealable waste container.[2]

    • Clean the spill area with a detergent and water solution, collecting the cleaning materials for disposal as hazardous waste.[11]

  • Decontamination:

    • Wipe down all contaminated surfaces and equipment.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Objective: To ensure the safe and compliant disposal of this compound waste.

Methodology:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams.[12]

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste" and the chemical name: "this compound (contains Ziram and Thiram)".

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

Visual Guides

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Locate Spill Kit B->C D Weigh/Handle Compound C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Dispose of Waste F->G H Remove and Clean PPE G->H I Wash Hands H->I Disposal_Plan This compound Disposal Plan cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect Solid Waste in a Labeled Container C Seal and Label Waste Containers A->C B Collect Contaminated Labware and PPE Separately B->C D Store in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Waste Pickup E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.